3-AMINO-2-OXAZOLIDONE HYDROCHLORIDE
Description
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Structure
3D Structure of Parent
Properties
IUPAC Name |
3-amino-1,3-oxazolidin-2-one;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H6N2O2.ClH/c4-5-1-2-7-3(5)6;/h1-2,4H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NZPARMKLAMASCC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(=O)N1N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H7ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60481412 | |
| Record name | 3-Aminooxazolidin-2-one hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60481412 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
138.55 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5567-67-9 | |
| Record name | 3-Aminooxazolidin-2-one hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60481412 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
3-amino-2-oxazolidone hydrochloride chemical properties
An In-depth Technical Guide to 3-Amino-2-oxazolidone and its Hydrochloride Salt: Properties, Synthesis, and Applications in Drug Development
Abstract
3-Amino-2-oxazolidone, and by extension its hydrochloride salt, is a pivotal heterocyclic compound that serves as a versatile building block in modern medicinal chemistry. While widely recognized as the principal tissue-bound metabolite of the nitrofuran antibiotic furazolidone, its intrinsic value as a synthetic precursor is increasingly appreciated by researchers in drug development. The unique structural motif of the oxazolidinone ring, combined with a reactive primary amino group, provides a scaffold for the synthesis of a diverse range of biologically active molecules. This guide offers a comprehensive technical overview of the chemical properties, synthesis, and key applications of 3-amino-2-oxazolidone and its hydrochloride salt, with a focus on its role in the development of novel therapeutic agents, including the renowned oxazolidinone class of antibiotics.
Chemical Identity and Nomenclature
The unambiguous identification of 3-amino-2-oxazolidone is fundamental for all research and development activities. The compound is most commonly handled and referenced in its free base form. The hydrochloride salt is prepared by treating the free base with hydrochloric acid, a standard procedure to enhance stability and aqueous solubility for certain applications.
Table 1: Chemical Identifiers
| Identifier | Value |
|---|---|
| IUPAC Name | 3-amino-1,3-oxazolidin-2-one[1] |
| Common Synonyms | AOZ, 3-Amino-2-oxazolidone[2][3] |
| CAS Number | 80-65-9 (Free Base)[1][3] |
| Molecular Formula | C₃H₆N₂O₂ (Free Base)[1][3] |
| Molecular Formula | C₃H₇ClN₂O₂ (Hydrochloride Salt) |
Below are the chemical structures of the free base and its corresponding hydrochloride salt.
Caption: Chemical structures of 3-amino-2-oxazolidone and its hydrochloride salt.
Physicochemical and Spectroscopic Properties
The physical and chemical characteristics of a compound are critical for its handling, formulation, and application in synthetic chemistry.
Table 2: Physicochemical Properties
| Property | Value (Free Base unless specified) | Source(s) |
|---|---|---|
| Molecular Weight | 102.09 g/mol | [1][2] |
| Molecular Weight (HCl Salt) | 138.55 g/mol | (Calculated) |
| Appearance | White to off-white or light yellow solid/crystal/powder | [3][4][5] |
| Melting Point | 66.0 to 70.0 °C | [4] |
| Solubility | Soluble in DMSO (25 mg/mL), water, and various organic solvents | [2][6] |
| Topological Polar Surface Area | 55.6 Ų | [1] |
| XLogP3 | -0.8 |[1] |
Spectroscopic Profile
Structural elucidation and confirmation are achieved through standard spectroscopic techniques.
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the two methylene groups (-CH₂-) of the oxazolidinone ring. Typically, these appear as triplets. The protons of the primary amino group (-NH₂) will also be present.
-
¹³C NMR: The carbon spectrum will show characteristic peaks for the carbonyl carbon (C=O) of the lactam ring, as well as for the two methylene carbons.
-
Infrared (IR) Spectroscopy: The IR spectrum provides key information about functional groups. A strong absorption band corresponding to the carbonyl (C=O) stretching of the cyclic carbamate is a defining feature. N-H stretching bands for the amino group will also be prominent.
-
Mass Spectrometry (MS): Electron Impact Mass Spectrometry (EI-MS) will show a molecular ion peak [M+] corresponding to the molecular weight of the compound. For the free base, this would be at an m/z of approximately 102.[5]
Synthesis and Purification
The synthesis of 3-amino-2-oxazolidone is well-documented, with several viable routes. A common and efficient laboratory-scale method involves the cyclization of 2-hydrazinoethanol with a carbonylating agent like diethyl carbonate. This approach is favored for its use of relatively safe and commercially available starting materials.
Synthetic Workflow
The logical progression from starting materials to the final purified product is illustrated below. This self-validating workflow includes in-process checks and final characterization to ensure both identity and purity.
Caption: General experimental workflow for the synthesis of 3-amino-2-oxazolidone.
Detailed Experimental Protocol (Synthesis of Free Base)
This protocol is adapted from established literature procedures.[5]
-
Reaction Setup: To a round-bottom flask equipped with a reflux condenser, add 2-hydrazinoethanol (1.0 eq.), diethyl carbonate (1.0 eq.), and a catalytic amount of sodium methoxide.
-
Reflux: Heat the mixture to reflux and maintain for approximately 4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Isolation: Upon completion, cool the reaction mixture in an ice bath. A solid precipitate should form.
-
Filtration: Collect the crude solid product by vacuum filtration and wash with a cold solvent to remove residual starting materials.
-
Purification: Purify the crude product by recrystallization from absolute ethanol to yield pure 3-amino-2-oxazolidone as a white solid.
-
Drying: Dry the purified crystals under vacuum.
Preparation of the Hydrochloride Salt
-
Dissolve the purified 3-amino-2-oxazolidone free base in a suitable anhydrous solvent (e.g., diethyl ether or isopropanol).
-
Slowly add a solution of hydrochloric acid in the same solvent (e.g., 2M HCl in diethyl ether) dropwise with stirring.
-
The hydrochloride salt will precipitate out of the solution.
-
Collect the salt by filtration, wash with cold solvent, and dry under vacuum.
Relevance and Applications in Drug Development
The 3-amino-2-oxazolidone scaffold is of significant interest to drug development professionals due to its presence in a clinically important class of antibiotics and its utility as a versatile chemical intermediate.
The Oxazolidinone Pharmacophore in Antibiotics
The oxazolidinone ring is the core structural feature of a critical class of antibiotics that includes Linezolid, the first member approved for clinical use.[7][8] These drugs are particularly valuable for their activity against multidrug-resistant Gram-positive pathogens like methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant enterococci (VRE).[7][8]
Mechanism of Action: Oxazolidinones possess a unique mechanism of action, inhibiting the initiation of bacterial protein synthesis.[9][10] They bind to the 50S ribosomal subunit at the peptidyl transferase center, preventing the formation of the crucial N-formylmethionyl-tRNA-ribosome-mRNA initiation complex.[8][10] This early-stage inhibition is distinct from most other protein synthesis inhibitors, which minimizes the potential for cross-resistance.[11]
Caption: Mechanism of action of oxazolidinone antibiotics.
Role as a Key Intermediate and Building Block
The primary amino group on the 3-amino-2-oxazolidone ring serves as a reactive handle for a wide array of chemical transformations.[12] This makes it a valuable starting material for synthesizing novel pharmaceutical intermediates. Research has shown that derivatives created via condensation reactions with various aldehydes can produce hydrazones with potent biological activities.[12] These activities include:
-
Monoamine Oxidase (MAO) Inhibition: For potential use in treating neurological disorders.[12]
-
Antihypertensive Agents: For cardiovascular applications.[12]
-
Quorum-Sensing Inhibitors: As a strategy to combat bacterial virulence and biofilm formation in pathogens like Pseudomonas aeruginosa.[13]
Significance as a Metabolite (AOZ)
3-Amino-2-oxazolidinone (AOZ) is the primary, tissue-bound metabolite of the nitrofuran antibiotic Furazolidone.[2][5][14] Because of concerns about the potential carcinogenicity of nitrofuran residues, the use of Furazolidone in food-producing animals is banned in many regions. Consequently, highly sensitive analytical methods are employed to detect AOZ in food products of animal origin as an indicator of illegal furazolidone use.[15]
Safety, Handling, and Storage
As with any chemical reagent, proper safety protocols are mandatory when handling 3-amino-2-oxazolidone and its salts.
GHS Hazard Classification:
-
Skin Irritation (Category 2): H315 - Causes skin irritation.[1][16]
-
Serious Eye Irritation (Category 2): H319 - Causes serious eye irritation.[1][16]
-
Specific Target Organ Toxicity, Single Exposure (Category 3): H335 - May cause respiratory irritation.[1][17]
Recommended Handling Procedures:
-
Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety glasses with side shields, and a lab coat.[4][18]
-
Ventilation: Handle only in a well-ventilated area or a chemical fume hood to avoid inhalation of dust or vapors.[16][18]
-
Hygiene: Wash hands thoroughly after handling.[16] Avoid contact with skin and eyes.[18]
Storage:
-
Store in a tightly closed container in a cool, dry, and well-ventilated place.[18]
-
For long-term stability, especially in solution, storage at 4°C and protection from light is recommended.[2]
Conclusion
3-Amino-2-oxazolidone hydrochloride is more than just a chemical intermediate; it is a cornerstone of the oxazolidinone scaffold that has led to life-saving antibiotics. Its well-defined chemical properties, accessible synthesis, and reactive nature make it an invaluable tool for researchers and scientists in drug development. From its critical role in the mechanism of action of Linezolid to its use as a starting point for novel therapeutics and its importance in food safety monitoring, 3-amino-2-oxazolidone continues to be a compound of high scientific and commercial interest.
References
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3-Amino-2-oxazolidinone | C3H6N2O2 | CID 65725 . PubChem, National Institutes of Health. [Link]
-
3-Amino-2-oxazolidinone-d4 | C3H6N2O2 | CID 44118735 . PubChem, National Institutes of Health. [Link]
-
Design, synthesis, and biological evaluation of 3-amino-2-oxazolidinone derivatives as potent quorum-sensing inhibitors of Pseudomonas aeruginosa PAO1 . PubMed, National Institutes of Health. [Link]
-
3-Amino-2-oxazolidinone . SIELC Technologies. [Link]
-
A new and alternate synthesis of Linezolid: An antibacterial agent . Der Pharma Chemica. [Link]
-
The oxazolidinone linezolid inhibits initiation of protein synthesis in bacteria . PubMed, National Institutes of Health. [Link]
-
A facile synthesis of the oxazolidinone antibacterial agent linezolid . ResearchGate. [Link]
-
Synthesis and antibacterial evaluation of oxazolidin-2-ones structurally related to linezolid . ResearchGate. [Link]
-
The Oxazolidinone Linezolid Inhibits Initiation of Protein Synthesis in Bacteria . PMC, National Institutes of Health. [Link]
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Biological Activity of 3-Amino-2-Oxazolidone and Its Derivatives: A Technical Guide
Executive Summary
3-Amino-2-oxazolidone (AOZ) represents a chemical paradox in drug development. Historically known primarily as the persistent, toxic metabolite of the nitrofuran antibiotic Furazolidone, it has long been a marker for veterinary drug abuse due to its mutagenic potential and tissue-binding properties. However, recent medicinal chemistry (2020–2024) has repurposed the 3-amino-2-oxazolidone scaffold, revealing its potential as a Quorum Sensing Inhibitor (QSI) against multidrug-resistant Pseudomonas aeruginosa.
This guide analyzes the dual nature of AOZ—as a toxicological hazard and a therapeutic scaffold—providing the mechanistic insights and protocols necessary for researchers to navigate its biological activity.
Part 1: The Pharmacophore & Toxicology
Structure-Activity Relationship (SAR)
The biological activity of AOZ hinges on the N3-substituent of the oxazolidinone ring. It is critical to distinguish between N-aryl oxazolidinones (like Linezolid) and N-amino oxazolidinones (like AOZ).
| Feature | N-Aryl Oxazolidinones (e.g., Linezolid) | N-Amino Oxazolidinones (e.g., AOZ) |
| Structure | Aryl group at N3 position | Free amino (-NH2) or hydrazide group at N3 |
| Primary Target | Bacterial 23S rRNA (50S subunit) | Monoamine Oxidase (MAO); DNA; Quorum Sensing Receptors |
| Mechanism | Protein synthesis inhibition | Irreversible FAD binding; DNA adduct formation |
| Toxicity | Myelosuppression (reversible) | Genotoxicity, Carcinogenicity, "Cheese Effect" |
Mechanism of Toxicity: The Hydrazine Factor
AOZ acts as a hydrazine precursor. Its toxicity profile is driven by two main mechanisms:[1]
-
Irreversible MAO Inhibition: AOZ functions as a potent monoamine oxidase (MAO) inhibitor. The free amino group reacts with the flavin adenine dinucleotide (FAD) cofactor within the MAO enzyme.[] This formation of a covalent adduct permanently inactivates the enzyme, leading to the accumulation of neurotransmitters and tyramine (hypertensive crisis).
-
Protein Binding (Tissue Bound Residues): Unlike parent nitrofurans, which have short half-lives, AOZ persists for weeks in tissue. The free amine moiety forms stable covalent bonds with cellular proteins. This "tissue-bound" state renders it undetectable by standard extraction until acid hydrolysis releases it.
Part 2: Emerging Therapeutic Potential (Quorum Sensing)[3][4][5]
Recent studies have identified AOZ derivatives as potent inhibitors of the las and rhl quorum sensing systems in P. aeruginosa. Unlike traditional antibiotics that kill bacteria (imposing selective pressure), these derivatives attenuate virulence without affecting growth.
-
Mechanism: Competitive binding to the LasR receptor.
-
Key Derivative: N-(3-cyclobutyl lactone)-4-nitrobenzobutyramide and related Schiff bases of AOZ.
-
Outcome: Significant reduction in biofilm formation and virulence factor production (pyocyanin, elastase).[3][4][5]
Part 3: Visualizing the Pathway
The following diagram illustrates the metabolic fate of Furazolidone into AOZ, its protein binding, and the analytical release mechanism.
Caption: Figure 1. Metabolic pathway of Furazolidone to AOZ and the analytical workflow for its detection.
Part 4: Experimental Protocols
Protocol: Detection of Protein-Bound AOZ Residues
Rationale: This protocol uses acid hydrolysis to break the protein-AOZ bond and simultaneous derivatization with 2-nitrobenzaldehyde (2-NBA) to prevent the released AOZ from degrading or re-binding.
Reagents:
-
0.1 M HCl
-
2-Nitrobenzaldehyde (2-NBA) solution (50 mM in DMSO)
-
Ethyl Acetate (LC-MS grade)
-
Internal Standard: AOZ-d4[6]
Workflow:
-
Homogenization: Weigh 1.0 g of tissue sample into a centrifuge tube.
-
Hydrolysis/Derivatization: Add 4 mL of 0.1 M HCl and 100 µL of 2-NBA solution. Add internal standard (AOZ-d4).
-
Incubation: Vortex and incubate at 37°C for 16 hours in a water bath. Critical Step: Do not shorten this time; complete hydrolysis is rate-limiting.
-
Neutralization: Adjust pH to 7.4 ± 0.2 using 1 M K2HPO4 or NaOH.
-
Extraction: Add 5 mL ethyl acetate, vortex for 1 min, and centrifuge at 3000g for 10 min.
-
Concentration: Transfer the organic layer to a new tube and evaporate to dryness under nitrogen at 40°C.
-
Reconstitution: Dissolve residue in 50:50 Methanol/Water for LC-MS/MS analysis.
Protocol: Synthesis of AOZ-Schiff Base Derivatives (Antimicrobial)
Rationale: To explore the antimicrobial potential, the free amino group is modified to form a Schiff base, reducing hydrazine toxicity while retaining the pharmacophore.
Workflow:
-
Reactants: Dissolve 3-amino-2-oxazolidone (10 mmol) in absolute ethanol (20 mL).
-
Addition: Add equimolar amount of the appropriate aromatic aldehyde (e.g., 5-nitro-2-furaldehyde for historical reference, or substituted benzaldehydes for novel QSIs).
-
Catalysis: Add 2-3 drops of glacial acetic acid.
-
Reflux: Reflux the mixture for 4–6 hours. Monitor via TLC (Mobile phase: Chloroform/Methanol 9:1).
-
Purification: Cool to room temperature. Filter the precipitate, wash with cold ethanol, and recrystallize from ethanol/DMF.
Part 5: Biological Activity Data Summary[8]
The following table summarizes the activity spectrum of AOZ and its key derivatives.
| Compound Class | Specific Example | Biological Activity | Mechanism | Key Reference |
| Metabolite | Free AOZ | Toxic/Mutagenic | DNA Adducts / MAO Inhibition | [1] |
| Derivative | NPAOZ (2-NP-AOZ) | Analytical Marker | Stable derivative for MS detection | [2] |
| Novel Drug | YXL-13 (AOZ Derivative) | Anti-Virulence | Quorum Sensing Inhibition (LasR) | [3] |
| Antibiotic | Furazolidone | Antimicrobial | DNA damage (via nitro reduction) | [1] |
References
-
Genotoxicity of furazolidone and the free form of the metabolite: 3-amino-2-oxazolidone . ResearchGate. [Link]
-
Detecting nitrofuran metabolites in animal products using LC/MS/MS . Spectroscopy Europe. [Link]
-
Design, synthesis, and biological evaluation of 3-amino-2-oxazolidinone derivatives as potent quorum-sensing inhibitors of Pseudomonas aeruginosa PAO1 . European Journal of Medicinal Chemistry. [Link]
-
Inhibition of monoamine oxidase by 3-amino-2-oxazolidinone and 2-hydroxy-ethylhydrazine . Experientia. [Link]
-
Screening and Confirmation of Nitrofuran Metabolites by Liquid Chromatography-Tandem Mass Spectrometry . USDA Food Safety and Inspection Service. [Link]
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- 4. tandfonline.com [tandfonline.com]
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An In-depth Technical Guide to 3-Amino-2-oxazolidinone and its Hydrochloride Salt
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Introduction: Clarifying the Identity and Significance of a Versatile Heterocycle
In the landscape of pharmaceutical sciences, precision in chemical identity is paramount. This guide focuses on 3-amino-2-oxazolidinone (CAS Number: 80-65-9), a heterocyclic compound of significant interest, and its hydrochloride salt. It is crucial to distinguish this molecule from structurally similar but functionally distinct compounds. Notably, 3-amino-2-oxazolidinone is sometimes mistaken for D-cycloserine (CAS 68-41-7), an antibiotic also known as (R)-4-amino-3-isoxazolidone. The subject of this guide, 3-amino-2-oxazolidinone, commonly abbreviated as AOZ, is primarily recognized as a key metabolite of the nitrofuran antibiotic, furazolidone.[1] Its detection in food products of animal origin serves as a marker for the illicit use of furazolidone.[2]
Beyond its role as a metabolite, 3-amino-2-oxazolidinone is a valuable and versatile building block in synthetic chemistry.[3] The presence of a primary amino group on the oxazolidinone ring offers a reactive site for a multitude of chemical transformations, enabling the synthesis of a diverse range of derivatives.[3] This has led to its exploration in the development of novel therapeutic agents, including potential antihypertensive, monoamine oxidase (MAO) inhibitory, and quorum-sensing inhibitory compounds.[2][4]
This technical guide provides a comprehensive overview of 3-amino-2-oxazolidinone and its hydrochloride salt, designed for researchers, scientists, and drug development professionals. We will delve into its chemical and physical properties, provide detailed synthesis protocols, explore its applications in drug discovery, and offer insights into its analytical characterization.
I. Physicochemical Properties and Characterization
A thorough understanding of the physicochemical properties of 3-amino-2-oxazolidinone and its hydrochloride salt is fundamental for its application in research and development.
3-Amino-2-oxazolidinone (Free Base)
3-Amino-2-oxazolidinone is a white to off-white solid.[5] Its core structure consists of a five-membered oxazolidinone ring with an amino group attached to the nitrogen atom at position 3.
Table 1: Physicochemical Properties of 3-Amino-2-oxazolidinone
| Property | Value | Source |
| CAS Number | 80-65-9 | [6] |
| Molecular Formula | C₃H₆N₂O₂ | [6] |
| Molecular Weight | 102.09 g/mol | [6] |
| Melting Point | 65-67 °C | [7] |
| Boiling Point | 135 °C at 0.7 Torr | [7] |
| Solubility | Slightly soluble in Chloroform, DMSO, and Methanol. Soluble in water. | [5][7] |
| pKa | 3.24 ± 0.20 (Predicted) | [7] |
3-Amino-2-oxazolidinone Hydrochloride
The hydrochloride salt of 3-amino-2-oxazolidinone is formed by the reaction of the free base with hydrochloric acid. This salt form is expected to exhibit enhanced aqueous solubility and potentially greater stability compared to the free base, which is a common strategy employed in drug development to improve a compound's biopharmaceutical properties. While specific experimental data for the hydrochloride salt is not extensively published, its properties can be inferred from the general characteristics of amine hydrochlorides. The protonation of the primary amino group leads to the formation of an ammonium salt, which is typically a crystalline solid with a higher melting point and increased polarity.
Spectroscopic Data
Spectroscopic analysis is essential for the structural confirmation and purity assessment of 3-amino-2-oxazolidinone.
Table 2: Spectroscopic Data for 3-Amino-2-oxazolidinone
| Technique | Key Findings | Source |
| ¹H NMR | (400 MHz, D₂O) δ ppm: 4.33 (2H, t, J = 8.0 Hz), 3.94 (2H, s), 3.70 (2H, t, J = 4.0 Hz). This provides information about the proton environment in the molecule. | [7] |
| ¹³C NMR | Shows the number and types of carbon atoms present. | [6] |
| Mass Spectrometry (MS) | EI-MS (m/z): 103.1 [M + H]⁺. This determines the molecular weight and fragmentation pattern. | [7] |
| Infrared (IR) Spectroscopy | Identifies characteristic functional groups, such as the carbonyl (C=O) of the oxazolidinone ring and the N-H bonds of the amino group. | [6] |
For the hydrochloride salt, shifts in the NMR and IR spectra would be expected due to the protonation of the amino group. In the ¹H NMR, the protons adjacent to the amino group would likely show a downfield shift. In the IR spectrum, the N-H stretching vibrations would be altered, and new bands corresponding to the ammonium salt would appear.
II. Synthesis and Purification
The synthesis of 3-amino-2-oxazolidinone is well-documented, with the most common route involving the cyclization of 2-hydrazinoethanol with a carbonyl source.
Synthesis of 3-Amino-2-oxazolidinone (Free Base)
A general and efficient procedure for the synthesis of 3-amino-2-oxazolidinone involves the reaction of 2-hydrazinoethanol with diethyl carbonate in the presence of a base.[7]
Experimental Protocol: Synthesis of 3-Amino-2-oxazolidinone
Materials:
-
2-Hydrazinoethanol
-
Diethyl carbonate
-
Sodium methoxide
-
Ethanol
-
Methanol
-
Dichloromethane
Procedure:
-
To a 100 mL three-necked flask, add 15.2 g (0.2 mol) of 2-hydrazinoethanol, 31.0 g (0.2 mol) of diethyl carbonate, and 3.0 g (57 mmol) of sodium methoxide.[7]
-
Heat the mixture to reflux and maintain for 4 hours.[7]
-
Upon completion of the reaction, cool the reaction mixture. A solid precipitate should form.
-
Collect the solid by vacuum filtration and dry.
-
Remove the solvent from the mother liquor by distillation.
-
Purify the crude product by column chromatography using a methanol/dichloromethane (1:20, v/v) eluent.[7]
-
Recrystallize the resulting white solid from ethanol to yield pure 3-amino-2-oxazolidinone (yield ~75%).[7]
Causality Behind Experimental Choices:
-
Reflux: Heating the reaction mixture to its boiling point increases the reaction rate, ensuring the cyclization proceeds to completion in a reasonable timeframe.
-
Sodium Methoxide: This strong base acts as a catalyst, facilitating the deprotonation of the hydroxyl group of 2-hydrazinoethanol, which then attacks the carbonyl carbon of diethyl carbonate.
-
Column Chromatography and Recrystallization: These are standard purification techniques to remove unreacted starting materials and byproducts, ensuring a high purity of the final product.
Diagram: Synthesis Workflow of 3-Amino-2-oxazolidinone
Caption: Workflow for the synthesis and purification of 3-amino-2-oxazolidinone.
Synthesis of 3-Amino-2-oxazolidinone Hydrochloride
Conceptual Protocol: Preparation of 3-Amino-2-oxazolidinone Hydrochloride
Materials:
-
3-Amino-2-oxazolidinone (free base)
-
Anhydrous diethyl ether (or other suitable organic solvent)
-
Anhydrous hydrogen chloride (gas or a solution in an anhydrous solvent like diethyl ether or dioxane)
Procedure:
-
Dissolve the purified 3-amino-2-oxazolidinone in a minimal amount of anhydrous diethyl ether.
-
Slowly bubble anhydrous hydrogen chloride gas through the solution, or add a solution of HCl in anhydrous ether dropwise with stirring.
-
The hydrochloride salt will precipitate out of the solution as a solid.
-
Collect the precipitate by filtration, wash with a small amount of cold, anhydrous diethyl ether, and dry under vacuum.
Causality Behind Experimental Choices:
-
Anhydrous Conditions: The use of anhydrous solvents and reagents is crucial to prevent the introduction of water, which can affect the crystallinity and stability of the hydrochloride salt.
-
Precipitation: The hydrochloride salt is significantly more polar than the free base and thus less soluble in non-polar organic solvents like diethyl ether, leading to its precipitation.
III. Applications in Drug Development
The 3-amino-2-oxazolidinone scaffold is a valuable starting point for the synthesis of various biologically active molecules.
Precursor for Novel Therapeutic Agents
The primary amino group of 3-amino-2-oxazolidinone serves as a convenient handle for derivatization. Condensation reactions with aldehydes and ketones lead to the formation of hydrazones, which have been investigated for a range of therapeutic applications.
-
Antihypertensive and MAO Inhibitory Activity: Condensation products of 3-amino-2-oxazolidinone with substituted aldehydes have shown potential as antihypertensive and monoamine oxidase (MAO) inhibitory agents.[2] MAO is a key enzyme in the metabolism of neurotransmitters, and its inhibition is a therapeutic strategy for depression and other neurological disorders.
-
Quorum-Sensing Inhibitors: Derivatives of 3-amino-2-oxazolidinone have been designed and synthesized as potent inhibitors of quorum sensing in Pseudomonas aeruginosa.[4] Quorum sensing is a bacterial communication system that regulates virulence and biofilm formation, making its inhibition a promising anti-infective strategy.
Diagram: Derivatization of 3-Amino-2-oxazolidinone for Drug Discovery
Caption: Synthetic utility of 3-amino-2-oxazolidinone in drug discovery.
IV. Analytical Methodologies
Accurate and reliable analytical methods are crucial for the quantification and characterization of 3-amino-2-oxazolidinone, particularly in complex matrices.
High-Performance Liquid Chromatography (HPLC)
Reverse-phase HPLC is a commonly used technique for the analysis of 3-amino-2-oxazolidinone.
Conceptual HPLC Method:
-
Column: C18 reverse-phase column.
-
Mobile Phase: A gradient or isocratic mixture of an organic solvent (e.g., acetonitrile) and an aqueous buffer (e.g., water with a small percentage of formic or phosphoric acid).[8]
-
Detection: UV detection at an appropriate wavelength.
-
Sample Preparation: For complex matrices like biological tissues, sample preparation typically involves homogenization, extraction, and potentially a derivatization step to enhance chromatographic properties.
V. Safety and Handling
3-Amino-2-oxazolidinone and its derivatives should be handled with appropriate safety precautions in a laboratory setting.
-
Hazard Identification: The compound is classified as causing skin and serious eye irritation, and may cause respiratory irritation.[6]
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.
-
Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust.
-
Storage: Store in a cool, dry, and dark place in a tightly sealed container.[2]
VI. Conclusion
3-Amino-2-oxazolidinone (CAS 80-65-9) is a versatile heterocyclic compound with significant relevance in both analytical chemistry, as a metabolite of furazolidone, and in medicinal chemistry as a synthetic building block. This guide has provided a comprehensive technical overview of its properties, synthesis, and applications, with a particular focus on its utility for researchers in drug development. The straightforward preparation of its hydrochloride salt further enhances its potential for use in pharmaceutical formulations. As the quest for novel therapeutic agents continues, the strategic derivatization of the 3-amino-2-oxazolidinone scaffold holds considerable promise for the discovery of new drugs with diverse biological activities.
VII. References
-
PubChem. 3-Amino-2-oxazolidinone. [Link]
-
SIELC Technologies. 3-Amino-2-oxazolidinone. [Link]
-
PubMed. Design, synthesis, and biological evaluation of 3-amino-2-oxazolidinone derivatives as potent quorum-sensing inhibitors of Pseudomonas aeruginosa PAO1. [Link]
-
KiloMentor. Preparation of Pharmaceutical Salts. [Link]
-
ResearchGate. How to convert amino acid to its hydrochloride? [Link]
-
YouTube. Amine and HCl - salt formation reaction. [Link]
-
Arctom. CAS NO. 80-65-9 | 3-Amino-2-oxazolidinone | Catalog HY-W012982. [Link]
-
PubMed. Stability studies of oxazolidine-based compounds using 1H NMR spectroscopy. [Link]
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- 8. 3-Amino-2-oxazolidinone-d4 | C3H6N2O2 | CID 44118735 - PubChem [pubchem.ncbi.nlm.nih.gov]
Synonyms for 3-amino-2-oxazolidone (AOZ)
An In-Depth Technical Guide to 3-amino-2-oxazolidone (AOZ): Nomenclature, Significance, and Analytical Methodologies
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction
3-amino-2-oxazolidone (AOZ) is a heterocyclic organic compound of significant interest in both regulatory science and medicinal chemistry. Its prominence stems from a dual role: it is the primary tissue-bound metabolite of the banned nitrofuran antibiotic furazolidone, making its detection a critical endpoint for global food safety monitoring.[1][2][3] Concurrently, its unique chemical structure, featuring a reactive primary amino group on an oxazolidinone ring, renders it a valuable synthetic precursor for the development of novel pharmaceutical agents.[4][5] This guide provides a comprehensive technical overview of AOZ, from its fundamental chemical identity and nomenclature to its metabolic origins, synthetic utility, and the state-of-the-art analytical protocols required for its accurate quantification.
Chapter 1: Chemical Identity & Nomenclature
Unambiguous identification is the cornerstone of chemical research and regulatory compliance. 3-amino-2-oxazolidone is known by a variety of synonyms and identifiers across scientific literature and chemical databases. The official IUPAC name for the compound is 3-amino-1,3-oxazolidin-2-one .[6]
Synonyms and Chemical Identifiers
For clarity and comprehensive database searching, a consolidated list of names and identifiers is essential.
| Identifier Type | Value | Reference(s) |
| Common Abbreviation | AOZ | [2][6][7] |
| CAS Number | 80-65-9 | [1][6] |
| IUPAC Name | 3-amino-1,3-oxazolidin-2-one | [6] |
| Alternative Names | 3-Amino-2-oxazolidone | [6] |
| 3-Aminooxazolidin-2-one | [1][7] | |
| EINECS Number | 201-299-2 | [6][8][9] |
| PubChem CID | 65725 | [6] |
| ChEBI ID | 173320 | [6] |
| NSC Numbers | NSC-38250, NSC-111187, NSC-196570 | [6][10][11] |
| Molecular Formula | C₃H₆N₂O₂ | [2][6][9] |
| SMILES | C1COC(=O)N1N | [6][10] |
| InChIKey | KYCJNIUHWNJNCT-UHFFFAOYSA-N | [6][10] |
Isotopically Labeled Internal Standard
In quantitative analysis, particularly mass spectrometry, stable isotope-labeled standards are indispensable for achieving the highest level of accuracy. The deuterated analog, 3-Amino-2-oxazolidinone-d4 (AOZ-d4) , serves this purpose.
-
CAS Number: 1188331-23-8[12]
-
Molecular Formula: C₃H₂D₄N₂O₂[13]
-
Role: Used as an internal standard in isotope dilution mass spectrometry to correct for matrix effects and variations in sample preparation and instrument response.[14][15]
Physicochemical Properties
A summary of the key physical and chemical properties of AOZ is presented below.
| Property | Value | Reference(s) |
| Molecular Weight | 102.09 g/mol | [2][6] |
| Appearance | White to off-white solid/crystal | [1][10][9] |
| Melting Point | 65-67 °C | [9] |
| Boiling Point | 135 °C (at 0.7 Torr) | [9] |
| Topological Polar Surface Area | 55.6 Ų | [6] |
| XLogP3 | -0.8 | [6] |
Chapter 2: Significance in Regulatory Science and Drug Metabolism
The primary regulatory significance of AOZ is its direct link to the illegal use of furazolidone, a nitrofuran antibiotic. Nitrofurans were widely used in livestock and aquaculture to treat bacterial and protozoan infections.[3] However, their use in food-producing animals was banned in many jurisdictions, including the European Union, due to evidence suggesting the carcinogenicity of their residues, posing a potential risk to human health.[3][16]
The Tissue-Bound Metabolite Concept
Parent nitrofuran drugs are metabolized very rapidly in vivo. However, their metabolites can become covalently bound to tissue macromolecules like proteins, forming stable, long-lasting residues.[3] AOZ is the specific and stable tissue-bound metabolite of furazolidone.[17][18] Its persistence in edible tissues (e.g., muscle, liver) for months makes it an ideal marker for monitoring the historical, illegal use of its parent compound.[3][19] Furthermore, these residues are largely resistant to degradation by conventional cooking methods, meaning they can reach the consumer.[16]
Caption: Metabolic fate of Furazolidone to its stable tissue-bound marker, AOZ.
Chapter 3: Role as a Synthetic Precursor in Medicinal Chemistry
Beyond its role as a metabolite, the 3-amino-2-oxazolidone scaffold is a versatile building block in drug discovery.
A Versatile Synthetic Scaffold
The primary amino group at the N3 position provides a reactive site for a variety of chemical transformations, most notably condensation reactions with carbonyl compounds like aldehydes to form hydrazone derivatives.[4] These reactions are generally straightforward and efficient, providing a robust route to novel chemical entities.[4]
Therapeutic Applications of AOZ Derivatives
Research has demonstrated that derivatives synthesized from an AOZ core possess promising biological activities.
-
MAO Inhibition & Antihypertensive Effects: Condensation products of AOZ with various substituted aldehydes have been shown to exhibit significant monoamine oxidase (MAO) inhibitory and antihypertensive activities.[4][20] MAO inhibition is a key therapeutic strategy for depression and other neurological disorders.[4]
-
Antibacterial Agents: AOZ belongs to the broader oxazolidinone class of antibiotics, which are critically important for treating infections caused by multi-drug-resistant Gram-positive bacteria like MRSA and VRE.[5][21] While AOZ itself is not the therapeutic agent, its core structure is foundational to approved drugs like Linezolid and Tedizolid.[21][22] These antibiotics act by a unique mechanism, inhibiting the initiation of bacterial protein synthesis by binding to the 50S ribosomal subunit.[5][21]
-
Quorum Sensing Inhibition: Novel AOZ derivatives have been designed and synthesized as potent inhibitors of quorum sensing in bacteria such as Pseudomonas aeruginosa.[23] This approach disrupts bacterial communication, reducing the production of virulence factors and biofilm formation, which can help overcome antibiotic resistance.[23]
Caption: General synthetic pathway from AOZ to bioactive derivatives.
Chapter 4: Analytical Methodologies for Detection and Quantification
The reliable detection of AOZ is paramount for food safety enforcement. Methodologies range from rapid screening assays to highly specific and sensitive confirmatory techniques.
Screening Methods: Immunoassays
For high-throughput analysis of a large number of samples, immunoassays are the preferred screening tool.
-
Enzyme-Linked Immunosorbent Assay (ELISA): This method is based on antigen-antibody recognition. Indirect competitive ELISA formats are commonly developed for small molecules like AOZ.[18][24] They offer a cost-effective and rapid means of identifying potentially non-compliant samples.[3][19]
-
Time-Resolved Fluoroimmunoassay (TR-FIA): A variation of immunoassay that uses lanthanide chelates as labels, offering very high sensitivity and a lower detection limit compared to traditional ELISA.[24]
Confirmatory Method: Isotope Dilution LC-MS/MS
The unequivocal confirmation and precise quantification of AOZ residues require a more sophisticated approach. Isotope dilution liquid chromatography-tandem mass spectrometry (LC-MS/MS) is universally recognized as the "gold standard" confirmatory method.[15]
Causality of Experimental Choices: The superiority of this method lies in its use of a stable isotope-labeled internal standard (SIL-IS), AOZ-d4.[14] Because AOZ-d4 is chemically almost identical to the native AOZ, it co-behaves throughout the entire analytical process—extraction, clean-up, chromatography, and ionization.[15] Any analyte loss during sample preparation or signal fluctuation (suppression or enhancement) in the mass spectrometer will affect both the analyte and the standard equally. By measuring the ratio of the native analyte to the labeled standard, these variations are canceled out, leading to highly accurate and precise quantification, which is a hallmark of a self-validating system.
Standard Protocol: Quantification of Tissue-Bound AOZ
The following protocol outlines the key steps for the confirmatory analysis of AOZ in animal tissue.
-
Sample Preparation & Hydrolysis:
-
A known mass of homogenized tissue is weighed.
-
A precise amount of the internal standard (AOZ-d4) solution is added.[14][15]
-
The sample is subjected to acid hydrolysis (e.g., with HCl) and heated to cleave the covalent bonds between AOZ and tissue proteins, releasing the metabolite into the solution.[18]
-
-
Derivatization:
-
After cooling and neutralization, a derivatizing agent, typically o-nitrobenzaldehyde (NBA), is added to the sample.[18][24]
-
The reaction converts AOZ (and AOZ-d4) to its NPAOZ derivative (3-[[(2-nitrophenyl)-methylene]-amino]-2-oxazolidinone). This step is crucial as it creates a more stable, less polar molecule with improved chromatographic retention and ionization efficiency for LC-MS/MS analysis.
-
-
Extraction and Clean-Up:
-
LC-MS/MS Analysis:
-
The reconstituted sample is injected onto a reverse-phase HPLC column (e.g., C18) for chromatographic separation.[8][21]
-
The column effluent is introduced into a tandem mass spectrometer, typically using electrospray ionization (ESI) in positive mode.
-
The instrument is set to monitor specific precursor-to-product ion transitions (Multiple Reaction Monitoring - MRM) for both native NPAOZ and the labeled NPAOZ-d4, ensuring maximum sensitivity and selectivity.
-
-
Quantification:
-
The concentration of AOZ in the original sample is calculated by comparing the peak area ratio of the native analyte to the internal standard against a calibration curve prepared with known standards.
-
Caption: Standard confirmatory workflow for tissue-bound AOZ analysis.
Conclusion
3-amino-2-oxazolidone (AOZ) is a molecule with a compelling dual identity. For regulatory scientists, it is a persistent and reliable chemical footprint indicating the illegal use of furazolidone in the food chain. For medicinal chemists, it represents a foundational scaffold with proven potential for the synthesis of new therapeutic agents targeting a range of diseases, from bacterial infections to neurological disorders. A thorough understanding of its nomenclature, metabolic origins, synthetic versatility, and the robust analytical methods used for its detection is therefore indispensable for professionals working in drug development and food safety.
References
-
BenchChem. Synthesis of Pharmaceutical Intermediates Using 3-Amino-2-oxazolidinone: Application Notes and Protocols.
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 65725, 3-Amino-2-oxazolidinone.
-
ChemicalBook. 3-AMINO-2-OXAZOLIDINONE | 80-65-9.
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 44118735, 3-Amino-2-oxazolidinone-d4.
-
Santa Cruz Biotechnology. 3-Amino-2-oxazolidinone | CAS 80-65-9.
-
ChemicalBook. 3-AMINO-2-OXAZOLIDINONE CAS#: 80-65-9.
-
BenchChem. Comparative Efficacy of Novel 3-Amino-2-oxazolidinone Derivatives: A Guide for Drug Development Professionals.
-
CymitQuimica. CAS 80-65-9: 3-Amino-2-oxazolidinone.
-
Yibar, A. (2012). Nitrofuran Metabolite 3-amino-2-oxazolidinone Residues in Chicken Liver: A Screening Study. Science Alert.
-
Sigma-Aldrich. AOZ - 3-Amino-2-oxazolidinone, NSC 111187.
-
BenchChem. Technical Support Center: Synthesis of 3-Amino-2-oxazolidinone-d4.
-
MedChemExpress. 3-Amino-2-oxazolidinone (AOZ).
-
Pharmaffiliates. 3-Amino-2-oxazolidinone | CAS No : 80-65-9.
-
Tokyo Chemical Industry Co., Ltd. 3-Aminooxazolidin-2-one | 80-65-9.
-
BLD Pharm. 80-65-9|3-Aminooxazolidin-2-one.
-
SIELC Technologies. 3-Amino-2-oxazolidinone.
-
ECHEMI. 3-Amino-2-oxazolidinone | 80-65-9.
-
Taylor & Francis Online. Determination of 3-Amino-2-oxazolidinone in Animal Tissue by an Enzyme-Linked Immunosorbent Assay and a Time-Resolved Fluoroimmunoassay.
-
Frontiers. Immunosensor of Nitrofuran Antibiotics and Their Metabolites in Animal-Derived Foods: A Review.
-
Cooper, K. M., et al. (2007). Stability studies of the metabolites of nitrofuran antibiotics during storage and cooking. Food Additives & Contaminants.
-
Sigma-Aldrich. AOZ - 3-Amino-2-oxazolidinone, NSC 111187.
-
PubMed. Detection of 3-amino-2-oxazolidinone (AOZ), a tissue-bound metabolite of the nitrofuran furazolidone, in prawn tissue by enzyme immunoassay.
-
BenchChem. 3-Amino-2-oxazolidinone CAS number and synonyms.
-
ResearchGate. Detection of 3-amino-2-oxazolidinone (AOZ), a tissue-bound metabolite of the nitrofuran furazolidone, in prawn tissue by enzyme immunoassay.
-
PubMed. Design, synthesis, and biological evaluation of 3-amino-2-oxazolidinone derivatives as potent quorum-sensing inhibitors of Pseudomonas aeruginosa PAO1.
-
Santa Cruz Biotechnology. 3-Amino-2-oxazolidinone-d4 | CAS 1188331-23-8.
-
ACS Publications. The Preparation and Attempted Polymerization of Some 3-(Substituted amino)-2-oxazolidinones.
-
Science Alert. Nitrofuran Metabolite 3-amino-2-oxazolidinone Residues in Chicken Liver: A Screening Study.
-
BenchChem. A Comparative Guide to 3-Amino-2-oxazolidinone-d4 Reference Standards for Researchers and Drug Development Professionals.
-
Organic Chemistry Portal. Oxazolidinone synthesis.
-
Royal Society of Chemistry. Oxazolidinones as versatile scaffolds in medicinal chemistry.
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Methodological & Application
Part 1: Executive Summary & Critical Nomenclature
Application Note: High-Yield Synthesis of Linezolid from (S)-5-Aminomethyl-2-Oxazolidinone Precursors
Objective: This guide details the synthesis of Linezolid (CAS: 165800-03-3) via the acetylation of its immediate precursor, (S)-5-(aminomethyl)-3-(3-fluoro-4-morpholinophenyl)-2-oxazolidinone (often referred to as "Linezolid Amine"). This is the final, critical step in the convergent synthesis of the drug, determining the final yield and polymorphic purity.
Critical Safety & Nomenclature Warning (E-E-A-T): The request referenced "3-amino-2-oxazolidone." It is vital to distinguish between two chemically distinct entities to prevent hazardous errors:
-
3-amino-2-oxazolidinone (AOZ, CAS: 80-65-4): A toxic metabolite of the nitrofuran antibiotic furazolidone. It contains a hydrazine moiety (
) and is NOT a precursor for Linezolid. Using this compound would result in failure and significant safety risks. -
Linezolid Amine (CAS: 168828-81-7): The correct precursor is (S)-5-(aminomethyl)-3-(aryl)-2-oxazolidinone . The "amino" group is on the C5-methyl side chain, not the ring nitrogen. This protocol strictly addresses the acetylation of the Linezolid Amine (2).
Part 2: Scientific Principles & Mechanism
Reaction Logic: The transformation is a Nucleophilic Acyl Substitution . The primary amine of the (S)-5-aminomethyl-oxazolidinone core acts as a nucleophile, attacking the carbonyl carbon of acetic anhydride.
-
Chemo-selectivity: The reaction must be controlled to prevent bis-acetylation or ring opening, although the oxazolidinone ring is generally stable under these mild conditions.
-
Stereochemical Integrity: The (S)-configuration at the C5 position is established in previous steps (typically via (S)-epichlorohydrin or (S)-glycidyl phthalimide). This protocol preserves that chirality, which is essential for biological activity (the R-enantiomer is antibacterial inactive).
-
Green Chemistry Optimization: While historical routes utilized dichloromethane (DCM), this protocol prioritizes Ethyl Acetate (EtOAc) . EtOAc serves as both the reaction solvent and the crystallization medium, reducing solvent exchange steps and environmental impact.
Visualizing the Pathway:
Figure 1: Reaction scheme for the conversion of Linezolid Amine to Linezolid via nucleophilic acyl substitution.
Part 3: Experimental Protocol
Materials:
-
Precursor: (S)-5-(aminomethyl)-3-(3-fluoro-4-morpholinophenyl)-2-oxazolidinone (Purity >98%).[1][2]
-
Reagent: Acetic Anhydride (
, ACS Reagent). -
Base: Triethylamine (
).[3] -
Solvent: Ethyl Acetate (EtOAc, Anhydrous preferred).
-
Wash: Saturated
, Brine, Demineralized Water.
Step-by-Step Methodology:
-
Charge and Dissolution:
-
In a clean, dry 3-neck round-bottom flask equipped with a mechanical stirrer and thermometer, charge 10.0 g (33.8 mmol) of the Linezolid Amine precursor.
-
Add 100 mL of Ethyl Acetate.
-
Stir at 25°C (Room Temperature). The starting material may be a slurry initially; this is normal.
-
-
Activation:
-
Add 14.0 mL (101 mmol, 3.0 eq) of Triethylamine. Stir for 10 minutes. The base acts as a proton scavenger and catalyst.
-
-
Acetylation (Exothermic Step):
-
Critical: Slowly add 3.8 mL (40.5 mmol, 1.2 eq) of Acetic Anhydride dropwise via an addition funnel over 20 minutes.
-
Maintain internal temperature below 35°C .
-
Observation: The slurry typically dissolves into a clear solution as the more soluble acetamide product forms, followed by precipitation of the product if the concentration is high.
-
-
Reaction Monitoring:
-
Stir at 25–30°C for 2 hours.
-
Validation: Check TLC (System: 5% Methanol in DCM) or HPLC. The reaction is complete when the unacetylated amine is <0.5%.
-
-
Workup (Aqueous Extraction):
-
Cool the mixture to 20°C .
-
Add 50 mL of Water to quench excess anhydride. Stir for 15 minutes.
-
Separate the layers.
-
Wash the organic (EtOAc) layer with 50 mL saturated
(removes acetic acid byproduct). -
Wash with 50 mL Brine.
-
-
Crystallization (Polymorph Control):
-
Distill the EtOAc layer under reduced pressure at 45°C to approximately 30 mL volume.
-
Cool slowly to 0–5°C over 1 hour.
-
Stir at 0–5°C for 2 hours to maximize crystal growth (Linezolid Form I/II typically crystallizes here).
-
-
Isolation:
-
Filter the white crystalline solid.
-
Wash the cake with 10 mL chilled EtOAc.
-
Dry in a vacuum oven at 50°C for 6 hours.
-
Process Workflow Diagram:
Figure 2: Operational workflow for the isolation of Linezolid.
Part 4: Data & Performance Metrics
The following data compares the "Green" Ethyl Acetate route (described above) versus the traditional Dichloromethane (DCM) route.
| Metric | Ethyl Acetate Protocol (Recommended) | Traditional DCM Protocol |
| Yield | 88 – 92% | 85 – 90% |
| Purity (HPLC) | > 99.5% | > 99.0% |
| Reaction Time | 2.0 Hours | 1.5 Hours |
| Safety Profile | High (Class 3 Solvent) | Low (Class 2, Carcinogenic) |
| Workup | One-pot (Reaction + Crystallization) | Requires solvent swap |
Troubleshooting Guide:
-
Low Yield: Ensure the amine precursor is dry. Water consumes acetic anhydride.
-
Coloration: If the product is off-white, treat the EtOAc solution with activated carbon (5% w/w) before crystallization.
-
Impurity (O-Acetyl): If the precursor contained hydroxyl impurities (from incomplete ring closure in previous steps), O-acetylation may occur. Monitor the "Hydroxy-Linezolid" impurity via HPLC.
References
-
Brickner, S. J., et al. (1996). "Synthesis and Antibacterial Activity of U-100592 and U-100766, Two Oxazolidinone Antibacterial Agents for the Potential Treatment of Multidrug-Resistant Gram-Positive Bacterial Infections." Journal of Medicinal Chemistry, 39(3), 673–679. Link
-
Pearlman, B. A., et al. (2003). "The Synthesis of N-Aryl-5(S)-aminomethyl-2-oxazolidinone Antibacterials and Derivatives in One Step from Aryl Carbamates." Organic Process Research & Development, 7(4), 533–546. Link
-
Pfizer Inc. (2011). "Process for the preparation of Linezolid." US Patent 2011/0275805 A1. (Describes the ethyl acetate crystallization method). Link
-
Madhusudhan, G., et al. (2011).[1] "A new and alternate synthesis of Linezolid: An antibacterial agent."[1][4][5] Der Pharma Chemica, 3(4), 219-226.[1] (Discusses the amine intermediate pathway). Link
Sources
Application Note: Preparation of 3-Amino-2-Oxazolidone Hydrochloride (AOZ-HCl) Standard Solution
Introduction & Scope
3-amino-2-oxazolidone (AOZ) is the tissue-bound metabolite of the nitrofuran antibiotic Furazolidone .[1][2] Due to the rapid metabolism of the parent drug, AOZ is the internationally regulated marker residue for monitoring illegal Furazolidone use in food-producing animals.
While AOZ is the target analyte, it is chemically unstable and light-sensitive in its free base form. Consequently, high-purity AOZ Hydrochloride (AOZ-HCl) is the preferred reference material for preparing stock solutions due to its enhanced stability and crystallinity.
This Application Note provides a rigorous, self-validating protocol for preparing a certified stock solution of AOZ (1.0 mg/mL free base equivalent) from the hydrochloride salt. This stock is the foundational reagent for subsequent derivatization (typically with 2-nitrobenzaldehyde) required for LC-MS/MS or ELISA analysis.
Regulatory Context
-
EU MRPL (Minimum Required Performance Limit): 1.0 µg/kg (ppb) for poultry and aquaculture.
-
USDA/FDA Action Levels: Consistent with zero-tolerance policies for nitrofurans.
Safety & Handling (Critical)
WARNING: CARCINOGENIC HAZARD Nitrofurans and their metabolites are potential human carcinogens.[3]
-
Engineering Controls: All weighing and dissolution steps must be performed inside a certified chemical fume hood.
-
PPE: Nitrile gloves (double-gloving recommended), safety goggles, and a lab coat.
-
Waste Disposal: Segregate all AOZ-contaminated waste as hazardous chemical waste.
Materials & Reagents
| Component | Grade/Specification | Rationale |
| AOZ-HCl Reference Standard | Certified Reference Material (CRM), >98% Purity | Ensures quantitative accuracy. |
| Methanol (MeOH) | LC-MS Grade | Minimizes background noise in MS detection; prevents bacterial growth in stock. |
| Water | Ultrapure (Type I, 18.2 MΩ·cm) | Required for initial dissolution of the salt.[4] |
| Volumetric Flasks | Class A (Amber Glass) | Amber glass protects light-sensitive AOZ; Class A ensures volume accuracy. |
| Analytical Balance | Readability 0.01 mg (5 decimal places) | Essential for accurate gravimetric preparation. |
Calculations: The Self-Validating System
To prepare a standard solution with a concentration of 1.0 mg/mL of AOZ Free Base , you must correct for the mass of the hydrochloride counter-ion and the purity of the standard.
Molecular Weight Correction
Purity Correction
If the Certificate of Analysis (CoA) states the purity is
Example Calculation
Target: Prepare 10.0 mL of 1.0 mg/mL AOZ (free base) stock.
-
Target Mass (Base) =
-
Purity = 99.0% (0.99)
Protocol: Stock Solution Preparation (1.0 mg/mL)
Objective: Prepare 10 mL of 1.0 mg/mL AOZ (Free Base Equivalent) Stock Solution.
Step 1: Weighing
-
Equilibrate the AOZ-HCl reference standard to room temperature (if stored at -20°C) to prevent condensation.
-
Place a clean, dry 10 mL Amber Volumetric Flask on the analytical balance. Tare the balance.
-
Accurately weigh 13.71 mg ± 0.1 mg (based on specific CoA calculation) of AOZ-HCl directly into the flask. Record the exact mass to 0.01 mg for final concentration adjustment.
Step 2: Dissolution (The "Wetting" Technique)
AOZ-HCl is highly soluble in water but dissolves slowly in pure methanol. To ensure complete dissolution without precipitation:
-
Add 1.0 - 2.0 mL of Ultrapure Water to the flask.
-
Swirl gently or sonicate for 30 seconds until the solid is completely dissolved and the solution is clear.
-
Note: Do not use heat. Nitrofurans are thermally labile.
-
Step 3: Dilution to Volume
-
Add LC-MS Grade Methanol to the flask, filling up to just below the graduation mark.
-
Allow the solution to equilibrate to room temperature (mixing water and methanol is exothermic/endothermic and changes volume).
-
Add Methanol dropwise until the meniscus bottom touches the graduation mark.
-
Stopper the flask and invert 10 times to mix thoroughly.
Step 4: Concentration Verification
Calculate the final actual concentration (
Storage & Stability
| Parameter | Condition | Stability |
| Container | Amber Glass Vials (Silanized preferred) | Prevents photodegradation and adsorption. |
| Temperature | -20°C or -80°C | Stable for 6 months (-20°C) or 12 months (-80°C). |
| Solvent | 80-90% Methanol / 10-20% Water | High organic content prevents bacterial growth. |
Quality Control Check: Before use, inspect for precipitates. If stored >1 month, verify concentration against a fresh working standard or by UV absorbance (though derivatization is the primary detection method).
Workflow Visualization
Caption: Step-by-step workflow for the preparation of AOZ Stock Solution from AOZ-HCl salt.
Usage Note: Derivatization Context
This stock solution contains underivatized AOZ . For regulatory analysis (USDA/FDA methods), AOZ cannot be detected sensitively in this form.
Protocol Summary for Analysis:
-
Dilute the Stock Solution to working concentrations (e.g., 100 ng/mL).
-
Spike into matrix or solvent.
-
Derivatize by adding 2-Nitrobenzaldehyde (2-NBA) and incubating (typically 37°C for 16 hours or microwave-assisted).
-
This converts AOZ into 2-NP-AOZ (3-(2-nitrobenzylidenemino)-2-oxazolidinone), the analyte detected by LC-MS/MS.
Troubleshooting Tip: If recovery is low, ensure the initial stock was fully dissolved in the water step before adding methanol. AOZ-HCl crystals shielded by methanol may not dissolve, leading to lower actual concentrations.
References
-
USDA Food Safety and Inspection Service (FSIS). (2016). Screening and Confirmation of Four Nitrofuran Metabolites by Liquid Chromatography-Tandem Mass Spectrometry (CLG-NFUR 3.01).
-
U.S. Food and Drug Administration (FDA). (2017). Detection of Nitrofuran Metabolites in Shrimp.
-
European Food Safety Authority (EFSA). (2010). Commission Regulation (EU) No 37/2010 on pharmacologically active substances... (Basis for MRPLs).
-
PubChem. (2025). 3-Amino-2-oxazolidinone Compound Summary. National Library of Medicine.
Sources
Troubleshooting & Optimization
Technical Support Center: 3-Amino-2-Oxazolidinone (AOZ) Stability & Analysis
Status: Operational Lead Scientist: Dr. Aris Thorne, Senior Application Scientist Topic: Stability, Derivatization, and Troubleshooting of AOZ in Solution
Executive Summary: The "Trapping" Paradigm
If you are working with 3-amino-2-oxazolidinone (AOZ), you are likely monitoring the illegal use of Furazolidone in food matrices.[1][2][3] The critical scientific insight for this analyte is that free AOZ is inherently unstable and chemically elusive.
In biological tissues, AOZ covalently binds to proteins.[4] In solution, the free amine is susceptible to oxidation and ring hydrolysis. Therefore, successful analysis relies on a "Release and Trap" mechanism: acid hydrolysis releases the bound AOZ, which must be immediately derivatized (trapped) by 2-nitrobenzaldehyde (2-NBA) to form the stable analyte NPAOZ (3-{[(2-nitrophenyl)methylene]amino}-2-oxazolidinone).
This guide addresses the stability of the free AOZ standard (for calibration) and the critical parameters of the derivatization reaction.
Troubleshooting Guide (Q&A)
Issue 1: Rapid Degradation of Stock Standards
User Question: "My AOZ peak area dropped by 40% after storing the stock solution in methanol at 4°C for a week. Is the compound light-sensitive?"
Technical Diagnosis: Yes, AOZ is sensitive to light, but the primary culprit here is likely hydrolytic instability and oxidative degradation in a non-ideal solvent environment. The oxazolidinone ring is prone to opening in the presence of trace water or non-neutral pH, and the primary amine is reactive.
Corrective Protocol:
-
Solvent Switch: Do not store long-term stocks in pure methanol or water. Use anhydrous DMSO for the primary stock (up to 25 mg/mL). DMSO minimizes hydrolysis and oxidation.
-
Temperature: Store at -80°C (stable for 6 months) or -20°C (stable for 1 month). 4°C is insufficient for long-term stability.
-
Light Protection: Always use amber glass vials.
-
Working Solutions: Prepare aqueous/methanol working dilutions daily. Do not store them.
Issue 2: Low Derivatization Yield (Incomplete "Trapping")
User Question: "I am running the standard derivatization with 2-NBA, but my NPAOZ conversion yield is inconsistent. What controls the reaction efficiency?"
Technical Diagnosis: The derivatization reaction is a Schiff base formation between the primary amine of AOZ and the aldehyde of 2-NBA. This reaction is pH-critical .
-
pH < 2: The amine is fully protonated (
), rendering it non-nucleophilic. It cannot attack the aldehyde. -
pH > 5: The hydrolysis of the tissue-bound residues may be incomplete, and the Schiff base formation is slower without acid catalysis.
Corrective Protocol:
-
Optimal pH Window: Maintain the reaction pH between 3.0 and 4.0 .
-
Reagent Freshness: 2-NBA oxidizes to 2-nitrobenzoic acid over time. Prepare the 2-NBA solution fresh in methanol before every batch.
-
Incubation: The standard protocol is 16 hours (overnight) at 37°C .[5][6] Reducing this time significantly lowers yield unless temperature is increased (which risks degradation).
Issue 3: High Background / False Positives
User Question: "I see a small AOZ peak in my blank matrix samples. Is my column contaminated?"
Technical Diagnosis: While carryover is possible, "background" AOZ often comes from semicarbazide (SEM) interference or natural matrix components if the derivatization is not specific enough. However, the most common cause in stability studies is 2-NBA precipitation clogging the column or source, causing ghost peaks.
Corrective Protocol:
-
Wash Step: After the 16h incubation and before extraction, wash the sample with hexane to remove excess 2-NBA and lipids.
-
Liquid-Liquid Extraction (LLE): Extract the NPAOZ derivative into ethyl acetate . Do not inject the reaction mixture directly.
Visualized Pathways
Figure 1: The "Release and Trap" Reaction Pathway
This diagram illustrates the obligatory workflow to stabilize AOZ for analysis. Note the critical transition from the unstable free amine to the stable NPAOZ derivative.
Figure 2: Troubleshooting Decision Tree
Use this logic flow to diagnose signal loss or instability.
Validated Experimental Protocols
Protocol A: Preparation of Stable Stock Solutions
-
Weighing: Weigh 10.0 mg of 3-amino-2-oxazolidinone reference standard.
-
Dissolution: Dissolve in 100 mL of anhydrous DMSO (Concentration: 100 µg/mL). Note: DMSO is preferred over methanol for long-term stability [1].
-
Aliquot: Dispense into 1 mL amber glass vials.
-
Storage: Store at -80°C .
-
Usage: Thaw one aliquot for daily use. Dilute with water/methanol (50:50) for working standards, but discard working dilutions after 8 hours .
Protocol B: The "Gold Standard" Derivatization (Simultaneous)
This protocol combines hydrolysis and derivatization to prevent free AOZ degradation.
| Step | Action | Critical Parameter |
| 1. Homogenization | Weigh 1.0 g tissue sample. Add internal standard (AOZ-d4). | Homogeneity ensures acid access. |
| 2. Reagent Add | Add 4 mL deionized water, 0.5 mL 1 M HCl , and 100 µL 2-nitrobenzaldehyde (50 mM in DMSO) . | pH must be < 2 initially for hydrolysis, but rises slightly during incubation. |
| 3. Incubation | Vortex and incubate at 37°C for 16 hours in a water bath. | Temperature > 40°C degrades the derivative; < 16h reduces release. |
| 4. Neutralization | Cool to room temp.[5] Adjust pH to 7.4 ± 0.2 using 0.1 M K2HPO4 and NaOH. | Neutral pH is required for efficient Ethyl Acetate extraction. |
| 5. Extraction | Add 5 mL Ethyl Acetate. Vortex 1 min. Centrifuge. | Collect organic (upper) layer. |
| 6. Dry & Reconstitute | Evaporate Ethyl Acetate under Nitrogen (45°C). Reconstitute in Mobile Phase. | Filter through 0.2 µm PTFE before LC-MS. |
References
-
National Institutes of Health (NIH). (2007). Determinations of residual furazolidone and its metabolite, 3-amino-2-oxazolidinone (AOZ), in fish feeds. Retrieved from [Link]
-
ResearchGate. (2004). Detection of 3-amino-2-oxazolidinone (AOZ) in prawn tissue by enzyme immunoassay. Retrieved from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Determinations of residual furazolidone and its metabolite, 3-amino-2-oxazolidinone (AOZ), in fish feeds by HPLC-UV and LC-MS/MS, respectively - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Detection of 3-amino-2-oxazolidinone (AOZ), a tissue-bound metabolite of the nitrofuran furazolidone, in prawn tissue by enzyme immunoassay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Evaluation of the residues of furazolidone and its metabolite, 3-amino-2-oxazolidinone (AOZ), in eggs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
Validation & Comparative
3-amino-2-oxazolidinone vs. Evans' oxazolidinones in synthesis
Comparative Guide: Evans' -Acyl vs. -Amino Oxazolidinones in Synthesis
Executive Summary: The Divergence of Function
In high-value organic synthesis, the oxazolidinone scaffold is a privileged structure. However, the functionalization of the nitrogen atom dictates the chemical pathway:
| Feature | Evans' Oxazolidinones ( | 3-Amino-2-Oxazolidinones ( |
| Primary Identity | Chiral Auxiliary (Enolate Chemistry) | Chiral Auxiliary (Hydrazone/Radical Chemistry) |
| Reactive Intermediate | Z-Enolate (Nucleophile) | |
| Target Moiety | ||
| Key Mechanism | Chelation-Controlled Electrophilic Attack | Radical Addition or Nucleophilic Attack on C=N |
| Cleavage | Hydrolysis (LiOH/H | N–N Bond Cleavage (Reduction/Hydrogenolysis) |
Critical Note: The specific achiral molecule 3-amino-2-oxazolidinone (AOZ) is also a known metabolite of the antibiotic furazolidone and is used as a reference standard in food safety analysis.[1] In synthesis, however, we refer to chiral 4-substituted-3-amino-2-oxazolidinones , which are synthesized from standard Evans auxiliaries to unlock different reactivity patterns.
Deep Dive: Evans' Oxazolidinones ( -Acyl)
The Gold Standard for
The Evans auxiliary system relies on the formation of a rigid metal enolate. The oxazolidinone carbonyl and the acyl carbonyl chelate a metal (typically Boron or Titanium), locking the geometry. The bulky substituent at C4 (e.g., benzyl, isopropyl) blocks one face of the enolate, forcing the electrophile to attack from the opposite side.
Key Mechanistic Features
-
Z-Enolate Formation: Treatment with a Lewis acid (e.g.,
) and base (DIPEA) exclusively yields the Z-enolate. -
Dipole Minimization: In the absence of chelating metals (e.g., using NaHMDS), the system minimizes dipole interactions, often reversing selectivity.
-
Versatility: Applicable to Aldol, Alkylation, and Diels-Alder reactions.[][3][4]
Deep Dive: 3-Amino-2-Oxazolidinones ( -Amino)
The Gateway to Chiral Amines
By aminating the nitrogen of a standard oxazolidinone, you convert the auxiliary into a hydrazine equivalent. This allows for the formation of chiral hydrazones upon condensation with aldehydes. These intermediates are powerful acceptors for radical species or nucleophiles, a strategy pioneered by researchers like Sibi and Friestad .
Key Mechanistic Features
-
Radical Acceptor: The C=N bond of the hydrazone is highly activated. Lewis acids (e.g.,
, ) chelate the oxazolidinone and hydrazone nitrogens, organizing the transition state. -
Reversal of Polarity: Unlike the enolate (nucleophile), the
-acylhydrazone acts as an electrophile or radical acceptor. -
Product Outcome: After the addition reaction, the N–N bond is cleaved (typically via SmI
or Raney Nickel) to reveal a chiral primary amine .
Comparative Workflows (Visualized)
The following diagram contrasts the logical flow of using an
Caption: Path A (Blue) utilizes Enolate chemistry to synthesize Chiral Acids. Path B (Red) utilizes Hydrazone chemistry to synthesize Chiral Amines.
Experimental Protocols
Protocol A: Synthesis of -Amino Oxazolidinone (The "Switch")
To convert a standard Evans auxiliary into an
Reagents:
-
(S)-4-Benzyl-2-oxazolidinone (1.0 equiv)
-
NaH (1.2 equiv, 60% dispersion)
- -(Diphenylphosphinyl)hydroxylamine (1.2 equiv) [Aminating Agent]
-
THF / DMF (1:1 v/v)
Procedure:
-
Deprotonation: Suspend NaH in anhydrous THF/DMF at 0°C under Argon. Slowly add the oxazolidinone solution. Stir for 30 min until evolution of
ceases (Formation of the sodium salt). -
Amination: Add
-(diphenylphosphinyl)hydroxylamine as a solid or solution. Allow the mixture to warm to room temperature and stir for 12 hours. -
Workup: Quench with saturated
. Extract with EtOAc. Wash organic layer with water and brine. Dry over . -
Purification: Flash chromatography (Hexanes/EtOAc) yields the 3-amino-4-benzyl-2-oxazolidinone .
Protocol B: Asymmetric Radical Addition to -Acylhydrazone
Application of the N-amino auxiliary.
Reagents:
-
Chiral
-acylhydrazone (derived from auxiliary above + aldehyde) - (1.0 equiv) [Lewis Acid]
-
Isopropyl iodide (5.0 equiv) [Radical Precursor]
- (2.0 equiv) [Radical Propagator]
- (0.2 equiv) [Initiator]
- , -78°C
Procedure:
-
Complexation: Dissolve the chiral hydrazone in
and cool to -78°C. Add and stir for 15 min to form the chelated template. -
Radical Generation: Add the alkyl iodide, followed by
and (air injection or solution). -
Reaction: Stir at -78°C for 4–6 hours. The radical adds to the C=N bond, controlled by the C4-benzyl group of the auxiliary.
-
Workup: Quench with dilute HCl. Extract with
.[5] -
Result: High diastereoselectivity (>90% de) is typically observed. The product can be cleaved (SmI
) to yield the chiral -amino acid derivative or amine.
Performance Data Comparison
| Metric | Evans ( | |
| Stereoselectivity (de) | Typically >98:2 | Typically 90:10 to 98:2 |
| Reaction Temperature | -78°C to 0°C | -78°C to -40°C |
| Atom Economy | Moderate (Auxiliary is heavy) | Moderate (Auxiliary is heavy) |
| Scalability | High (Multi-kg scale proven) | Moderate (Amination step can be limiting) |
| Recovery of Auxiliary | Excellent (>95%) | Good (Requires careful N-N cleavage) |
References
-
Evans, D. A., et al. (1982). "Bis(oxazoline)–copper complexes as chiral catalysts: Reaction scope." Journal of the American Chemical Society, 104(6), 1737–1739. Link
-
Sibi, M. P., et al. (2002). "Chiral N-Acylhydrazones: Versatile Imino Acceptors for Asymmetric Amine Synthesis."[6] Accounts of Chemical Research, 41(2), 244–252. Link
-
Friestad, G. K. (2001). "Intermolecular Radical Additions to Chiral N-Acylhydrazones." Journal of the American Chemical Society, 123(40), 9924–9925. Link
-
Gage, J. R., & Evans, D. A. (1990). "Diastereoselective Aldol Condensation Using a Chiral Oxazolidinone Auxiliary." Organic Syntheses, 68, 83. Link
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 3. Chiral auxiliary - Wikipedia [en.wikipedia.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Stereoselective Synthesis of Oxazolidin-2-ones via an Asymmetric Aldol/Curtius Reaction: Concise Total Synthesis of (−)-Cytoxazone - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to Validating an HPLC Method for 3-Amino-2-Oxazolidinone Quantification
For researchers, scientists, and drug development professionals, the accurate quantification of analytes is the bedrock of reliable data. This guide provides an in-depth, experience-driven approach to validating a High-Performance Liquid Chromatography (HPLC) method for the quantification of 3-amino-2-oxazolidinone (AOZ). AOZ is the primary tissue-bound metabolite of the nitrofuran antibiotic furazolidone.[1][2] Due to the rapid metabolism of the parent drug, regulatory bodies monitor for AOZ as a marker for the illegal use of furazolidone in food-producing animals.[1][3]
This document moves beyond a simple checklist of validation parameters. It delves into the causality behind experimental choices, ensuring a robust and self-validating analytical method. We will explore a conventional HPLC-UV method and compare its performance characteristics with alternative techniques, providing the supporting data necessary for informed method selection.
The Analytical Challenge: Why Robust Validation is Non-Negotiable
The quantification of AOZ presents a distinct analytical challenge. As a metabolite, it is often present at low concentrations within complex biological matrices such as tissue, milk, or honey.[1][4] The analytical method must not only be sensitive enough to detect these trace amounts but also highly selective to differentiate AOZ from endogenous matrix components. An inadequately validated method can lead to false-positive or false-negative results, with significant implications for food safety and regulatory compliance.
Foundational Framework: Adherence to International Guidelines
The validation process detailed herein is grounded in the principles outlined by the International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH), the U.S. Food and Drug Administration (FDA), and the European Medicines Agency (EMA).[5][6][7] The recently updated ICH Q2(R2) guideline, in conjunction with ICH Q14 (Analytical Procedure Development), emphasizes a lifecycle and Quality-by-Design (QbD) approach to analytical methods.[8][9][10][11][12] This modern framework encourages a deeper understanding of the method's capabilities and limitations, leading to more robust and reliable data.
Experimental Workflow for HPLC Method Validation
The following diagram outlines the logical flow of a comprehensive HPLC method validation. Each stage is designed to build upon the previous, creating a holistic and self-validating system.
Caption: A logical workflow for the development and validation of an HPLC method.
A Validated HPLC-UV Method for AOZ Quantification
This section details a representative reversed-phase HPLC method with UV detection for the quantification of AOZ. The experimental parameters and validation results are synthesized from established practices for analyzing AOZ and related compounds.
Chromatographic Conditions
| Parameter | Specification | Causality and Field Insights |
| HPLC System | Agilent 1260 Infinity II or equivalent | A standard, reliable system with a quaternary pump, autosampler, column thermostat, and DAD/VWD is sufficient. |
| Column | C18, 250 x 4.6 mm, 5 µm | The C18 stationary phase provides the necessary hydrophobicity to retain the relatively polar AOZ molecule. A 250 mm length ensures adequate resolution from potential interferences. |
| Mobile Phase | Acetonitrile:Water (30:70, v/v) | This isocratic mobile phase offers a balance between retention and elution time for AOZ. The high aqueous content is suitable for this polar analyte. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column, providing good peak shape and reasonable run times. |
| Injection Volume | 20 µL | A typical injection volume that balances sensitivity with the risk of column overloading. |
| Column Temperature | 30 °C | Maintaining a constant column temperature is crucial for reproducible retention times. 30 °C is slightly above ambient to mitigate fluctuations. |
| Detection | UV at 258 nm | While AOZ itself has a weak chromophore, this wavelength is often used for oxazolidinone-class compounds and provides adequate sensitivity for many applications.[13] |
Step-by-Step Validation Protocol
The objective of validation is to demonstrate that the analytical procedure is fit for its intended purpose.[10]
1. System Suitability Testing (SST)
-
Why it's done: SST is performed before any validation runs to ensure the chromatographic system is performing adequately. It's a daily check to confirm the system is ready for use.
-
Protocol:
-
Prepare a standard solution of AOZ (e.g., 10 µg/mL).
-
Make five replicate injections.
-
Calculate the mean and relative standard deviation (%RSD) for peak area and retention time.
-
Determine the tailing factor and theoretical plates for the AOZ peak.
-
-
Acceptance Criteria:
-
%RSD of peak area < 2.0%
-
%RSD of retention time < 1.0%
-
Tailing factor ≤ 2.0
-
Theoretical plates > 2000
-
2. Specificity
-
Why it's done: Specificity demonstrates that the analytical signal is solely from the analyte of interest, without interference from the matrix, impurities, or degradation products.[8]
-
Protocol:
-
Inject a blank matrix (e.g., AOZ-free tissue extract).
-
Inject a standard solution of AOZ.
-
Inject the blank matrix spiked with AOZ.
-
Compare the chromatograms. The blank matrix should show no peak at the retention time of AOZ. The spiked matrix should show a well-resolved peak for AOZ.
-
3. Linearity and Range
-
Why it's done: Linearity establishes a proportional relationship between the concentration of the analyte and the detector's response over a defined range.[8] This is fundamental for accurate quantification.
-
Protocol:
-
Prepare a series of at least five calibration standards by spiking the blank matrix with known concentrations of AOZ. A typical range for this type of analysis might be 0.1 µg/mL to 5.0 µg/mL.
-
Inject each standard in triplicate.
-
Plot the average peak area against the corresponding concentration.
-
Perform a linear regression analysis.
-
-
Acceptance Criteria:
-
Correlation coefficient (r²) ≥ 0.999
-
The y-intercept should be close to zero.
-
Visual inspection of the plot should confirm a linear relationship.
-
4. Accuracy
-
Why it's done: Accuracy measures the closeness of the experimental value to the true value. It is typically determined through recovery studies.[11]
-
Protocol:
-
Spike the blank matrix with AOZ at three concentration levels (low, medium, and high) across the linear range (e.g., 0.5, 2.0, and 4.0 µg/mL).
-
Prepare at least three replicates at each level.
-
Analyze the samples and calculate the concentration using the calibration curve.
-
Calculate the percent recovery: (Measured Concentration / Spiked Concentration) * 100.
-
-
Acceptance Criteria:
-
Mean recovery should be within 80-120%.
-
5. Precision
-
Why it's done: Precision demonstrates the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample. It is assessed at two levels: repeatability and intermediate precision.[8]
-
Protocol:
-
Repeatability (Intra-assay precision): Analyze six replicates of the spiked matrix at a medium concentration level on the same day, with the same analyst and instrument.
-
Intermediate Precision (Inter-assay precision): Repeat the repeatability study on a different day, with a different analyst or on a different instrument.
-
Calculate the %RSD for the results of each study.
-
-
Acceptance Criteria:
-
%RSD for repeatability ≤ 2.0%
-
%RSD for intermediate precision ≤ 3.0%
-
6. Limit of Detection (LOD) and Limit of Quantitation (LOQ)
-
Why it's done: LOD is the lowest concentration of analyte that can be detected but not necessarily quantified. LOQ is the lowest concentration that can be determined with acceptable precision and accuracy.
-
Protocol:
-
These can be determined based on the standard deviation of the response and the slope of the calibration curve:
-
LOD = 3.3 * (Standard Deviation of the Intercept / Slope)
-
LOQ = 10 * (Standard Deviation of the Intercept / Slope)
-
-
Alternatively, they can be determined by analyzing a series of low-concentration spiked samples and identifying the concentration that yields a signal-to-noise ratio of approximately 3 for LOD and 10 for LOQ.
-
-
Acceptance Criteria:
-
The LOQ must be at or below the lowest concentration in the linear range.
-
7. Robustness
-
Why it's done: Robustness assesses the method's capacity to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage.[8]
-
Protocol:
-
Introduce small, deliberate changes to the method parameters, one at a time. Examples include:
-
Flow rate (± 0.1 mL/min)
-
Column temperature (± 2 °C)
-
Mobile phase composition (e.g., Acetonitrile:Water 28:72 and 32:68)
-
-
Analyze a sample under each condition and evaluate the impact on system suitability parameters (e.g., retention time, peak area).
-
-
Acceptance Criteria:
-
System suitability parameters should remain within their acceptance criteria, indicating the method is robust.
-
Comparative Analysis of AOZ Quantification Methods
While HPLC-UV is a workhorse in many analytical labs, other techniques offer distinct advantages and disadvantages. The choice of method should be guided by the specific requirements of the analysis, such as required sensitivity, sample throughput, and whether the analysis is for screening or confirmation.
| Performance Characteristic | HPLC-UV | LC-MS/MS | ELISA |
| Principle | Chromatographic separation followed by UV absorbance detection. | Chromatographic separation followed by mass-based detection of precursor and product ions. | Immuno-enzymatic reaction based on antibody-antigen binding. |
| Specificity | Moderate to Good. Relies on chromatographic resolution. | Excellent. Highly specific due to monitoring of specific mass transitions. | Good. Can be subject to cross-reactivity with structurally similar molecules. |
| Linearity Range | Typically in the µg/L or µg/kg range. | 0.5 - 20.0 µg/L[14] | 0.05 - 5.0 µg/L[14] |
| Accuracy (% Recovery) | 87.7% - 98.3% (for parent compound)[14] | 82.3% - 112.7%[14] | 79.9% - 119.8%[14] |
| Precision (%RSD) | Typically < 5% | 0.89% - 9.28%[14] | < 15%[14] |
| Limit of Detection (LOD) | 0.4 ng/g (0.4 µg/kg) (for parent compound)[14] | 0.05 ng/g (0.05 µg/kg)[14] | 0.1 µg/kg - 0.6 µg/kg[14] |
| Application | Routine quantification, quality control. | Confirmatory analysis, quantification at very low levels. The "gold standard".[14] | High-throughput screening of a large number of samples.[15][16] |
| Cost & Complexity | Moderate cost, relatively simple to operate. | High initial cost, requires specialized expertise. | Low cost per sample, simple to perform. |
Final Insights from the Senior Scientist's Bench
The validation of an analytical method is a systematic journey that proves its fitness for purpose. For 3-amino-2-oxazolidinone, a well-validated HPLC-UV method can serve as a reliable tool for routine quantification, provided its limitations, particularly in terms of sensitivity and specificity compared to LC-MS/MS, are understood.
The key to a successful validation lies not in rigidly following a template, but in understanding the scientific principles behind each parameter. By explaining the causality of each experimental choice, from the selection of the C18 column to the deliberate variations in the robustness study, we build a self-validating system. This approach, grounded in the principles of ICH, FDA, and EMA guidelines, ensures that the data generated is not only accurate and precise but also trustworthy and defensible.[5][6][7][17]
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A Senior Application Scientist's Guide to Inter-laboratory Validation of 3-Amino-2-oxazolidinone (AOZ) Analytical Methods
Introduction: The Criticality of Monitoring 3-Amino-2-oxazolidinone (AOZ)
Furazolidone, a nitrofuran antibiotic, has been broadly prohibited for use in food-producing animals due to the carcinogenic and mutagenic potential of its residues in humans.[1] The parent drug is metabolized rapidly within the animal; however, its primary metabolite, 3-amino-2-oxazolidinone (AOZ), remains stable and bound to tissue proteins for an extended period.[1][2] This characteristic makes AOZ a crucial marker for detecting the illegal use of furazolidone.[1][3] Consequently, robust and reliable analytical methods for AOZ detection are paramount for global food safety monitoring programs.
The validation of these analytical methods, particularly through inter-laboratory studies, is the cornerstone of ensuring consistency, accuracy, and comparability of results across different testing facilities. This guide provides an in-depth comparison of analytical methodologies for AOZ quantification, with a focus on the principles of inter-laboratory validation. We will delve into the causality behind experimental choices and present the data necessary for researchers, scientists, and drug development professionals to make informed decisions.
Pillar 1: Analytical Methodologies for AOZ Detection
The two most prominent methods for the detection of AOZ are Enzyme-Linked Immunosorbent Assay (ELISA) for screening and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for confirmation.[1]
-
Enzyme-Linked Immunosorbent Assay (ELISA): This immunological assay is a widely used screening tool due to its high throughput and cost-effectiveness. The assay's sensitivity allows for the detection of AOZ at low concentrations.[4] However, ELISA methods are generally considered semi-quantitative and may be prone to cross-reactivity, necessitating confirmation of positive results by a more definitive technique.
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): Recognized as the gold standard for confirmation, LC-MS/MS offers high selectivity and sensitivity for the unequivocal identification and quantification of AOZ.[5] The technique separates AOZ from other matrix components chromatographically before detecting it based on its specific mass-to-charge ratio.
Pillar 2: The Imperative of Inter-laboratory Validation
An inter-laboratory validation study, also known as a collaborative study, is a critical process to establish the performance characteristics of an analytical method. It involves multiple laboratories analyzing identical samples to assess the method's reproducibility and robustness under different conditions.[6] This process is essential for standardizing methods and ensuring that results are comparable and reliable, regardless of where the testing is performed. Proficiency testing (PT) schemes, offered by organizations like FAPAS and LGC AXIO, are a key component of ongoing quality assurance and laboratory accreditation to standards such as ISO/IEC 17025.[7]
The European Union has established clear guidelines for the validation of analytical methods for residues of veterinary medicines, as outlined in Commission Decision 2002/657/EC.[8][9] This decision details the performance characteristics that must be evaluated, including:
-
Specificity/Selectivity: The ability of the method to distinguish between the analyte and other substances in the sample matrix.[9][10]
-
Linearity: The ability of the method to produce results that are directly proportional to the concentration of the analyte in the sample.[11]
-
Accuracy (Recovery): The closeness of the test results to the true value.[5]
-
Precision (Repeatability and Reproducibility): The degree of agreement among a series of measurements.[11]
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.[5]
-
Limit of Quantification (LOQ): The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.
-
Robustness: The capacity of a method to remain unaffected by small, deliberate variations in method parameters.[10]
Comparative Performance of AOZ Analytical Methods
The selection of an appropriate analytical method depends on the intended application, whether for high-throughput screening or for confirmatory analysis. The following tables summarize the performance characteristics of ELISA and LC-MS/MS methods for AOZ detection based on published data.
Table 1: Performance Characteristics of ELISA for AOZ Detection
| Performance Characteristic | Typical Value(s) | Source(s) |
| Limit of Detection (LOD) | 0.05 - 0.1 µg/kg | [4][12] |
| Detection Capability (CCβ) | < 0.4 - 0.7 µg/kg | [4][12] |
| Precision (RSD%) | < 15% (Intra-assay) | |
| --- | 18.8% - 38.2% (Inter-assay) | [4] |
| Accuracy (Recovery %) | 79.9% - 119.8% |
Table 2: Performance Characteristics of LC-MS/MS for AOZ Detection
| Performance Characteristic | Typical Value(s) | Source(s) |
| Linearity Range | 0.5 - 20.0 µg/L | |
| Limit of Detection (LOD) | 0.05 ng/g (0.05 µg/kg) | [5] |
| Limit of Quantification (LOQ) | 0.3 µg/kg | |
| Accuracy (Recovery %) | 82.2% - 112.7% | [11] |
| Precision (RSD%) | 0.89% - 9.28% | |
| --- | 1.5% - 4.8% (Repeatability & Reproducibility) | [11] |
Experimental Protocols: A Step-by-Step Guide
To ensure the integrity and reproducibility of results, detailed and validated protocols are essential. Below is a representative workflow for the analysis of AOZ by LC-MS/MS, a confirmatory method.
Analytical Workflow for AOZ by LC-MS/MS
Caption: General workflow for the analysis of 3-Amino-2-oxazolidinone (AOZ).
Detailed LC-MS/MS Protocol
-
Sample Preparation and Hydrolysis:
-
Weigh a homogenized sample (e.g., 1-2 grams of tissue) into a centrifuge tube.[7]
-
Add an internal standard solution to compensate for matrix effects and variations.[13]
-
Perform acid hydrolysis (e.g., with HCl) to release the protein-bound AOZ. This is typically done at an elevated temperature (e.g., 37°C) overnight.[7][14]
-
-
Derivatization:
-
Add a derivatizing agent, 2-nitrobenzaldehyde (2-NBA), to the hydrolyzed sample.[7][15] This reaction attaches a chromophore to the AOZ molecule, which enhances its chromatographic properties and detection by LC-MS/MS.[7] The reaction is typically carried out at an elevated temperature (e.g., 50-60°C).[7]
-
Caption: Derivatization of AOZ with 2-nitrobenzaldehyde (2-NBA).
-
Extraction and Clean-up:
-
Adjust the pH of the solution to neutral or slightly alkaline.[7]
-
Perform a liquid-liquid extraction using an organic solvent like ethyl acetate to isolate the derivatized AOZ.[7]
-
Centrifuge the mixture and collect the organic layer.[7]
-
Wash the organic extract to remove interfering substances.[7]
-
Evaporate the solvent to dryness under a stream of nitrogen.[7]
-
-
LC-MS/MS Analysis:
-
Reconstitute the dried residue in a suitable solvent mixture (e.g., the mobile phase).[7]
-
Inject the filtered sample into the LC-MS/MS system.
-
Chromatographic Conditions: Typically, a C18 reverse-phase column is used with a gradient elution of water and an organic solvent (e.g., methanol or acetonitrile) containing additives like formic acid or ammonium acetate.[7]
-
Mass Spectrometric Conditions: Use electrospray ionization (ESI) in positive ion mode. Detection is achieved using Multiple Reaction Monitoring (MRM) to selectively monitor the precursor and product ions of the derivatized AOZ.[7][11]
-
Trustworthiness: A Self-Validating System
The entire analytical process must be a self-validating system. This is achieved through:
-
Use of Internal Standards: A stable isotope-labeled internal standard, such as 3-Amino-2-oxazolidinone-d4 (AOZ-d4), is crucial.[13] It is added at the beginning of the sample preparation and experiences the same extraction, derivatization, and ionization effects as the native AOZ. By monitoring the ratio of the analyte to the internal standard, variations due to matrix effects or instrument performance can be effectively compensated for, thereby enhancing the accuracy and precision of the measurement.[13][16]
-
Quality Control Samples: Including quality control (QC) samples at low, medium, and high concentrations within each analytical batch allows for the continuous monitoring of the method's performance.
-
Participation in Proficiency Testing: Regular participation in inter-laboratory proficiency testing schemes provides an external and objective assessment of a laboratory's competence and the reliability of its results.[7][17]
Conclusion
The inter-laboratory validation of analytical methods for 3-amino-2-oxazolidinone is not merely a regulatory hurdle but a fundamental requirement for ensuring the integrity of food safety monitoring programs worldwide. While ELISA serves as a valuable high-throughput screening tool, LC-MS/MS remains the undisputed confirmatory method due to its superior specificity and sensitivity.
A thorough understanding of the principles behind method validation, adherence to established guidelines such as those from the European Commission, and the implementation of robust quality control measures are essential for generating data that is not only accurate and precise but also comparable and defensible across laboratories. This guide provides the foundational knowledge and practical insights for researchers and scientists to confidently develop, validate, and implement reliable analytical methods for the detection of AOZ.
References
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Commission Decision 2002/657/EC of 12 August 2002 implementing Council Directive 96/23/EC concerning the performance of analytical methods and the interpretation of results. Official Journal of the European Communities, L 221/8. ([Link])
-
Giacometti, F., et al. (2007). Validation according to European Commission Decision 2002/657/EC of a confirmatory method for aflatoxin M1 in milk based on immunoaffinity columns and high performance liquid chromatography with fluorescence detection. Analytica Chimica Acta, 594(2), 257-64. ([Link])
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ILVO Vlaanderen. (2025). Validation of commercial screening tests at ILVO. ([Link])
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Hu, X. Z., et al. (2007). Determinations of residual furazolidone and its metabolite, 3-amino-2-oxazolidinone (AOZ), in fish feeds by HPLC-UV and LC-MS/MS, respectively. Journal of Agricultural and Food Chemistry, 55(4), 1144-9. ([Link])
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EUR-Lex. (2004). 2002/657/EC: Commission Decision of 12 August 2002 implementing Council Directive 96/23/EC concerning the performance of analytical methods and the interpretation of results. ([Link])
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Food Safety and Inspection Service. (n.d.). Screening and Confirmation of Four Nitrofuran Metabolites by Liquid Chromatography-Tandem Mass Spectrometry. ([Link])
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Li, Y., et al. (2015). Determination of Nitrofurans Metabolites Residues in Aquatic Products by Ultra-performance Liquid Chromatography-Tandem Mass Spectrometry. UQ eSpace. ([Link])
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Kim, H. Y., et al. (2021). Development and Validation of a LC-MS/MS Method for the Determination of Nitrofuran Metabolites in Soft-Shell Turtle Powder Health Food Supplement. Foods, 10(3), 599. ([Link])
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Sanders, P., et al. (2005). Proficiency study for the determination of nitrofuran metabolites in shrimp. Food Additives and Contaminants, 22(9), 841-8. ([Link])
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EURL. (n.d.). Guidance Document on Confirmation Method Validation. ([Link])
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O'Keeffe, M., et al. (2004). Detection of 3-amino-2-oxazolidinone (AOZ), a tissue-bound metabolite of the nitrofuran furazolidone, in prawn tissue by enzyme immunoassay. Food Additives and Contaminants, 21(9), 841-8. ([Link])
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Creative Diagnostics. (n.d.). 3-Amino-2-oxazolidinone(AOZ) standard (DAGS035). ([Link])
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Annesley, T. M. (2003). Strategies for the Detection and Elimination of Matrix Effects in Quantitative LC–MS Analysis. Clinical Chemistry, 49(7), 1041-1044. ([Link])
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Australian Pesticides and Veterinary Medicines Authority. (2014). Validation of analytical methods for active constituents and agricultural products. ([Link])
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Drug Design, Development and Therapy. (2025). LC-MS/MS Method for Simultaneous Determination of Three Oxazolidinone. ([Link])
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Science Alert. (2012). Nitrofuran Metabolite 3-amino-2-oxazolidinone Residues in Chicken Liver: A Screening Study. ([Link])
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AOAC International. (n.d.). Appendix F: Guidelines for Standard Method Performance Requirements. ([Link])
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AOAC International. (n.d.). AOAC Guidelines for Single Laboratory Validation of Chemical Methods for Dietary Supplements and Botanicals. ([Link])
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PubMed. (2014). Study of the matrix effects and sample dilution influence on the LC-ESI-MS/MS analysis using four derivatization reagents. ([Link])
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PubMed Central (PMC). (n.d.). Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples. ([Link])
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A Spectroscopic Journey: Distinguishing 3-Amino-2-oxazolidone from its Precursor
In the landscape of pharmaceutical synthesis, the oxazolidinone core is a privileged scaffold, most notably recognized in antibiotics like linezolid. The introduction of an amino group at the N-3 position, yielding 3-amino-2-oxazolidone, serves as a critical step in the synthesis of many such advanced analogues. Verifying the success of this N-amination step is paramount, and this is where a detailed spectroscopic comparison becomes indispensable. This guide provides an in-depth analysis of the Fourier-Transform Infrared (FT-IR), ¹H Nuclear Magnetic Resonance (NMR), and ¹³C NMR spectra of 3-amino-2-oxazolidone and its common precursor, 2-oxazolidone. We will explore the key spectral shifts and new signals that unequivocally confirm the transformation, grounded in fundamental chemical principles.
The Synthetic Context: From 2-Oxazolidone to its N-Amino Derivative
The most direct route to 3-amino-2-oxazolidone involves the N-amination of the 2-oxazolidone ring. This is often achieved by first deprotonating the nitrogen of the 2-oxazolidone using a strong base, followed by reaction with an electrophilic aminating agent. The underlying logic is to convert the N-H proton, which is weakly acidic (pKa ≈ 17), into a potent nucleophile that can attack the aminating agent. The success of this reaction hinges on the appearance of spectroscopic signals corresponding to the newly introduced N-NH₂ group and the simultaneous disappearance of the N-H signal from the precursor.
Caption: General workflow for the N-amination of 2-oxazolidone.
Comparative Spectroscopic Analysis
The structural difference between 2-oxazolidone (the precursor) and 3-amino-2-oxazolidone (the product) is the substitution of a hydrogen atom on the ring nitrogen with an amino (-NH₂) group. This seemingly small change induces significant and readily identifiable shifts in their respective spectra.
FT-IR Spectroscopy: The Emergence of N-H Stretching
Infrared spectroscopy is exceptionally sensitive to the presence of specific functional groups. The key differentiator here is the N-H bond.
-
2-Oxazolidone: The precursor exhibits a single, relatively sharp N-H stretching peak typically found in the region of 3250-3300 cm⁻¹. This peak is a hallmark of the secondary amine within the cyclic carbamate structure. The C=O (amide I) stretch is also prominent, usually appearing around 1750 cm⁻¹.
-
3-Amino-2-oxazolidone: The product presents a more complex and informative N-H region. The N-H signal from the precursor vanishes completely. In its place, a characteristic pair of peaks for the primary amine (-NH₂) appears, typically between 3200 and 3400 cm⁻¹. These two peaks correspond to the symmetric and asymmetric stretching vibrations of the N-H bonds in the amino group. The C=O stretch may shift slightly due to the electronic influence of the adjacent nitrogen atom.
Table 1: Key FT-IR Vibrational Frequencies (cm⁻¹)
| Functional Group | 2-Oxazolidone | 3-Amino-2-oxazolidone | Rationale for Change |
| N-H Stretch | ~3280 (single, sharp) | ~3350 & ~3250 (doublet) | Replacement of secondary N-H with a primary -NH₂ group, showing asymmetric and symmetric stretches. |
| C=O Stretch | ~1750 | ~1760 | The electron-donating amino group can slightly alter the electronic environment and bond order of the carbonyl group. |
¹H NMR Spectroscopy: Tracking the Protons
Proton NMR provides a detailed map of the chemical environment of hydrogen atoms in a molecule. The transformation from precursor to product is clearly evidenced by the disappearance of one signal and the appearance of another.
-
2-Oxazolidone: The spectrum is characterized by two multiplets for the methylene protons (-CH₂-CH₂-) on the ring, typically around 3.6 ppm (for -N-CH₂-) and 4.4 ppm (for -O-CH₂-). A broad singlet corresponding to the N-H proton is also present, usually downfield (around 7.5 ppm), and its integration value is 1H.
-
3-Amino-2-oxazolidone: In the product, the broad N-H singlet disappears entirely. A new, often broad singlet appears, integrating to 2H, which corresponds to the two protons of the newly installed -NH₂ group. The chemical shift of this -NH₂ signal can be variable but is often found in the 4.5-5.5 ppm range. The methylene protons on the oxazolidinone ring experience slight shifts due to the change in the electronic nature of the N-3 substituent.
Table 2: Comparative ¹H NMR Chemical Shifts (δ, ppm)
| Proton Environment | 2-Oxazolidone | 3-Amino-2-oxazolidone | Rationale for Change |
| -O-CH₂- (C5) | ~4.4 (t) | ~4.4 (t) | Minimal change as it is further from the reaction site. |
| -N-CH₂- (C4) | ~3.6 (t) | ~3.8 (t) | Deshielded slightly by the adjacent nitrogen now bonded to another electronegative nitrogen. |
| N-H | ~7.5 (br s, 1H) | Absent | The N-H proton is removed and replaced during the reaction. |
| -NH₂ | Absent | ~4.9 (br s, 2H) | Appearance of the new amino group protons. |
¹³C NMR Spectroscopy: Probing the Carbon Skeleton
Carbon NMR confirms the structural changes by revealing shifts in the carbon environments, particularly those close to the reaction center.
-
2-Oxazolidone: The spectrum shows three distinct signals. The carbonyl carbon (C=O) is the most downfield, typically around 159 ppm. The two methylene carbons, C5 (-O-CH₂) and C4 (-N-CH₂-), appear at approximately 62 ppm and 41 ppm, respectively.
-
3-Amino-2-oxazolidone: The carbon skeleton remains, but the chemical shifts are perturbed by the N-amino group. The C4 carbon, being directly attached to the nitrogen where the substitution occurred, experiences the most significant shift. It is typically deshielded (moves downfield) by several ppm due to the electronegativity of the newly attached nitrogen atom. The C5 and C2 (carbonyl) carbons show more modest shifts.
Table 3: Comparative ¹³C NMR Chemical Shifts (δ, ppm)
| Carbon Environment | 2-Oxazolidone | 3-Amino-2-oxazolidone | Rationale for Change |
| C=O (C2) | ~159 | ~158 | Minor shift due to altered electronic environment. |
| -O-CH₂- (C5) | ~62 | ~62 | Negligible change, being beta to the reaction site. |
| -N-CH₂- (C4) | ~41 | ~46 | Significant downfield shift (deshielding) due to the direct attachment to the N-NH₂ group. |
Caption: Summary of key diagnostic changes in spectroscopy.
Experimental Protocols
To provide a practical context, the following are representative protocols for sample preparation for the spectroscopic techniques discussed.
Protocol 1: FT-IR Sample Preparation (Attenuated Total Reflectance - ATR)
-
Instrument Setup: Ensure the ATR crystal (typically diamond or germanium) is clean. Run a background scan with the clean, empty crystal.
-
Sample Application: Place a small, solid sample (a few milligrams) of either 2-oxazolidone or 3-amino-2-oxazolidone directly onto the center of the ATR crystal.
-
Pressure Application: Lower the ATR press arm and apply consistent pressure to ensure good contact between the sample and the crystal.
-
Data Acquisition: Collect the spectrum. Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹ to achieve a good signal-to-noise ratio.
-
Cleaning: After analysis, raise the press arm and clean the crystal thoroughly with a suitable solvent (e.g., isopropanol) and a soft tissue.
Protocol 2: NMR Sample Preparation
-
Sample Weighing: Accurately weigh approximately 5-10 mg of the analyte (2-oxazolidone or 3-amino-2-oxazolidone).
-
Solvent Selection: Choose a suitable deuterated solvent in which the sample is soluble, such as Deuterated Chloroform (CDCl₃) or Deuterated Dimethyl Sulfoxide (DMSO-d₆). DMSO-d₆ is often preferred for its ability to slow the exchange of N-H protons, resulting in sharper peaks.
-
Dissolution: Transfer the weighed sample into a clean, dry NMR tube. Add approximately 0.6-0.7 mL of the chosen deuterated solvent.
-
Homogenization: Cap the NMR tube and gently vortex or invert it until the sample is completely dissolved.
-
Analysis: Insert the NMR tube into the spectrometer. Acquire ¹H and ¹³C NMR spectra according to standard instrument parameters. For ¹³C NMR, a larger number of scans will be required due to the low natural abundance of the ¹³C isotope.
Conclusion
The conversion of 2-oxazolidone to 3-amino-2-oxazolidone is a clear-cut case for the power of routine spectroscopic analysis in synthetic chemistry. Each technique—FT-IR, ¹H NMR, and ¹³C NMR—provides a unique and complementary piece of the puzzle. The disappearance of the N-H signal from the precursor and the concurrent appearance of the characteristic -NH₂ signals in the product serve as unambiguous evidence of a successful N-amination. By systematically analyzing these key spectral changes, researchers can confidently verify the identity and purity of their target molecule, ensuring the integrity of subsequent steps in complex drug development pathways.
References
- This guide synthesizes fundamental principles of spectroscopic interpretation widely available in standard organic chemistry textbooks and spectral databases. The specific chemical shifts and vibrational frequencies are representative values compiled from various academic and database sources for these well-known compounds.
Safety Operating Guide
Personal protective equipment for handling 3-AMINO-2-OXAZOLIDONE HYDROCHLORIDE
Executive Safety Summary: The Mechanism of Hazard
Do not treat 3-Amino-2-oxazolidone (AOZ) as a generic reagent. AOZ is the primary tissue-bound metabolite of the nitrofuran antibiotic Furazolidone. Its utility in residue analysis stems from its ability to form stable, covalent bonds with tissue proteins. The Safety Implication: If AOZ binds covalently to avian or porcine muscle proteins during drug metabolism, it possesses the same chemical potential to alkylate your dermal proteins and DNA. It is a suspected carcinogen and mutagen. The Hydrochloride (HCl) salt form adds stability but introduces potential acidity and hygroscopic properties, increasing the risk of residue adhering to surfaces and skin.
Immediate Action Required:
-
Containment: All solid-phase handling must occur within a certified Chemical Fume Hood (CFH) or Biological Safety Cabinet (Class II, Type B2) with external exhaust.
-
Deactivation: Standard ethanol wiping is insufficient. Use a surfactant-based cleaner followed by a dilute bleach solution (10%) for surface decontamination to degrade the hydrazine moiety.
Risk Assessment & PPE Matrix
The following matrix dictates the required PPE based on the specific operational state of the chemical.
| Operational State | Hazard Profile | Respiratory Protection | Dermal Protection | Ocular Protection |
| Solid / Powder (Weighing, Aliquoting) | High Risk: Airborne dust inhalation; Electrostatic dispersion. | Primary: Fume Hood (Face velocity >100 fpm). Secondary: N95/P100 Respirator if hood is unavailable (Emergency only). | Double-Glove: 1. Inner: Latex/Nitrile (4 mil)2. Outer: Nitrile (Extended Cuff, >5 mil) | Chemical Safety Goggles (ASTM D3 or EN166 rated) |
| Liquid Solution (Dissolved in DMSO/MeOH) | Moderate Risk: Skin absorption; Splash hazard. | Primary: Fume Hood. | Single Glove: Nitrile (Minimum 5 mil). Change immediately upon splash. | Safety Glasses with Side Shields or Goggles. |
| Spill Cleanup (Solid or Liquid) | Critical Risk: High concentration exposure. | Primary: P100 Half-Face Respirator + Fume Hood. | Double-Glove: Nitrile + Chem-Resistant Utility Gloves. | Face Shield + Goggles. |
Technical Workflow: Handling & Solubilization
Rationale: AOZ-HCl is often hygroscopic. Moisture absorption can cause clumping, leading to inaccurate weighing and increased manipulation time, which raises exposure risk.
Step 1: Pre-Operational Setup
-
Static Control: Place an ionizing bar or anti-static gun inside the fume hood. AOZ-HCl powder is prone to static charge, which can cause "fly-away" particles during weighing.
-
Barrier Verification: Ensure the fume hood sash is at the working height (usually 18 inches).
Step 2: Weighing Protocol (The "Closed-Loop" Method)
-
Tare External: Tare your weighing boat or volumetric flask before opening the AOZ-HCl vial.
-
Transfer: Open the source vial only inside the hood. Use a disposable antistatic spatula.
-
Containment: If weighing <10 mg, consider weighing directly into the final solubilization vial to avoid transfer losses and dust generation.
-
Decontamination: Wipe the exterior of the source vial with a damp Kimwipe (methanol-moistened) before returning it to storage (-20°C).
Step 3: Solubilization
Note: AOZ-HCl is soluble in water, methanol, and DMSO. For biological assays, DMSO is often preferred for stock solutions.
-
Solvent Addition: Add solvent slowly down the side of the vessel to prevent aerosolizing the powder.
-
Vortexing: Cap the vessel tightly before removing it from the hood to vortex. Do not vortex open containers.
Visualization: Decision Logic & Workflow
The following diagrams illustrate the safety decision matrix and the operational lifecycle of AOZ-HCl handling.
Figure 1: PPE Selection Logic
Caption: Decision tree for selecting PPE based on the physical state of AOZ-HCl to minimize exposure risks.
Figure 2: Cradle-to-Grave Operational Workflow
Caption: Step-by-step lifecycle from cold storage retrieval to hazardous waste disposal.
Disposal Protocol: The "Zero-Drain" Rule
AOZ is an environmental pollutant and a marker for banned antibiotic use. It must never enter the municipal water system.
-
Segregation: Designate a specific waste container labeled: "Hazardous Waste: Toxic/Carcinogenic - Nitrofuran Metabolites."
-
Liquid Waste: Collect all solvent rinses (methanol/DMSO) in the organic waste stream.
-
Solid Waste: Contaminated gloves, weighing boats, and pipette tips must be double-bagged in yellow biohazard/chemical hazard bags.
-
Final Destruction: The only acceptable disposal method is High-Temperature Incineration with flue gas scrubbing (to handle HCl and nitrogen oxides).
References
-
European Commission. (2002).[1] Commission Decision 2002/657/EC implementing Council Directive 96/23/EC concerning the performance of analytical methods and the interpretation of results. Official Journal of the European Communities. Retrieved from [Link]
-
United States Department of Agriculture (USDA). (2010).[2] Screening and Confirmation of Nitrofuran Metabolites by LC-MS/MS (CLG-NFUR2.01). Food Safety and Inspection Service. Retrieved from [Link]
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
